4-Ethyl-2,3-dimethyloctane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62184-00-3 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-2,3-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-8-9-12(7-2)11(5)10(3)4/h10-12H,6-9H2,1-5H3 |
InChI Key |
DCBIYDZULXWXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2,3-dimethyloctane
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known and predicted chemical and physical properties of the branched alkane, 4-Ethyl-2,3-dimethyloctane. Due to the specificity of this isomer, experimentally derived data is limited in publicly available literature. Therefore, this guide combines computed data from reputable chemical databases with established experimental protocols for the characterization of such compounds.
Core Chemical and Physical Properties
The fundamental identifiers and computed physicochemical properties of this compound are summarized below. This data is primarily sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62184-00-3 | PubChem[1] |
| Canonical SMILES | CCCCC(CC)C(C)C(C)C | PubChem[1] |
| InChI Key | DCBIYDZULXWXTQ-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 5.8 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[1] |
| Boiling Point | Data available in SpringerMaterials database | PubChem[1] |
| Melting Point | Not explicitly available | - |
| Density | Not explicitly available | - |
| Water Solubility | Predicted to be very low to insoluble | Inferred from analogous compounds |
Expected Chemical Behavior and Solubility Profile
As a saturated hydrocarbon, this compound is a nonpolar molecule. Its chemical behavior is characteristic of alkanes, exhibiting low reactivity except under specific conditions such as combustion or free-radical halogenation.
Solubility: Based on its nonpolar nature and the properties of structurally similar alkanes like 2,3-dimethyloctane, this compound is expected to be:
-
Insoluble in water and other polar solvents.
-
Soluble in nonpolar organic solvents such as hexane, benzene, and chloroform.
This follows the principle of "like dissolves like," where nonpolar solutes dissolve in nonpolar solvents.
Experimental Protocols for Property Determination
The following sections detail standardized experimental methodologies for determining the key physical properties of liquid alkanes like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, and the temperature of the oil bath is monitored.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is stopped, and the liquid is allowed to cool slowly.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Logical Workflow for Boiling Point Determination
Caption: A flowchart of the Thiele tube method for boiling point determination.
Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it is typically measured in grams per milliliter (g/mL).
Methodology: Pycnometer Method
-
Pycnometer Preparation: A pycnometer (a small, precisely calibrated glass flask) is thoroughly cleaned, dried, and its empty mass is accurately weighed.
-
Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
Weighing: The filled pycnometer is weighed to determine the mass of the liquid.
-
Volume Calibration: The process is repeated with a reference liquid of known density (e.g., deionized water) at the same temperature to accurately determine the volume of the pycnometer.
-
Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
Relationship of Alkane Properties
References
An In-depth Technical Guide to 4-Ethyl-2,3-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethyl-2,3-dimethyloctane, a branched alkane hydrocarbon. Due to the limited availability of published research on this specific isomer, this document aggregates fundamental chemical data, presents computed physical properties, and outlines a plausible, general synthetic approach. The guide also addresses the current understanding of its toxicological profile based on related compounds and discusses the notable absence of this molecule in biological and drug development literature. This document serves as a foundational resource for researchers interested in the properties and potential applications of specific branched alkanes.
Chemical Identity and Structure
This compound is a saturated hydrocarbon belonging to the alkane family. Its core structure consists of an eight-carbon (octane) chain with ethyl and methyl substituents.
The structural formula of this compound is depicted below:
Physicochemical Properties
Experimental data for this compound is scarce in publicly available literature. The following table summarizes key physicochemical properties, which are primarily computationally derived from established chemical databases.
| Property | Value | Source |
| Molecular Weight | 170.33 g/mol | [1] |
| Exact Mass | 170.203450829 Da | [1] |
| LogP (Octanol-Water Partition Coefficient) | 5.8 | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available |
Synthesis and Experimental Protocols
Proposed Experimental Protocol (General Approach):
A potential synthetic pathway could involve the coupling of an organometallic reagent with an appropriate alkyl halide. For instance, the synthesis could be approached by forming a key C-C bond at the C4 position of the octane (B31449) backbone.
Example Conceptual Workflow:
-
Preparation of Grignard Reagent: Reaction of an appropriate secondary alkyl bromide (e.g., 4-bromo-3-methylheptane) with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.
-
Coupling Reaction: Reaction of the prepared Grignard reagent with an ethylating agent, such as ethyl tosylate, in the presence of a suitable catalyst.
-
Workup and Purification: Quenching of the reaction with a proton source (e.g., aqueous ammonium (B1175870) chloride), followed by extraction with an organic solvent. The organic layer would then be washed, dried, and concentrated.
-
Purification: Final purification of the crude product would be achieved via fractional distillation under reduced pressure or by preparative gas chromatography to isolate this compound from any side products or unreacted starting materials.
The following diagram illustrates a generalized workflow for the synthesis and characterization of a branched alkane like this compound.
Biological Activity and Drug Development Relevance
Currently, there is no available scientific literature detailing any specific biological activity of this compound. A search of prominent biological and medicinal chemistry databases reveals no studies linking this compound to any signaling pathways, enzymatic inhibition, or receptor binding. As a non-polar, saturated hydrocarbon, it is not expected to possess specific pharmacological activity in the manner of complex drug molecules. Its primary interaction with biological systems would likely be non-specific, related to its lipophilicity and potential to intercalate into cell membranes, a property common to many simple alkanes.
Given the lack of known biological targets or therapeutic effects, this compound is not a compound of interest in current drug development pipelines.
The following diagram illustrates the classification of this compound within the broader family of hydrocarbons.
Toxicology and Safety
Specific toxicological data for this compound are not available. However, based on the safety data for similar branched alkanes and liquid hydrocarbons, the following hazards can be anticipated:
-
Flammability: As a liquid hydrocarbon, it is expected to be flammable. Vapors may form explosive mixtures with air.
-
Irritation: May cause skin and eye irritation upon direct contact.
-
Aspiration Hazard: If swallowed, it may be fatal if it enters the airways.
-
Inhalation: High concentrations of vapor may cause respiratory irritation, dizziness, and drowsiness.
Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area or fume hood.
Conclusion
This compound is a structurally defined branched alkane with limited available experimental data. While its fundamental chemical identity is established, there is a significant gap in the scientific literature regarding its physicochemical properties, specific synthesis methodologies, and, most notably, any biological activity. For the drug development community, this compound currently holds no known relevance. Future research could focus on the detailed characterization of this and other dodecane (B42187) isomers to build a more complete understanding of how subtle structural variations in branched alkanes influence their physical and chemical properties.
References
An In-depth Technical Guide to the Physical Properties of 4-Ethyl-2,3-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the branched-chain alkane, 4-Ethyl-2,3-dimethyloctane. Due to the limited availability of direct experimental data for this specific isomer, this document presents computed properties, comparative data from its straight-chain isomer n-dodecane, and detailed experimental protocols for the determination of key physical characteristics.
Core Physical and Chemical Data
This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1][2] As a member of the dodecane (B42187) isomer family, its physical properties are influenced by its branched structure, which typically results in a lower boiling point and melting point compared to its linear counterpart, n-dodecane, due to reduced intermolecular van der Waals forces.
Data Presentation: A Comparative Summary of Physical Properties
The following table summarizes the computed physical properties for this compound and the experimentally determined properties for its straight-chain isomer, n-dodecane, for comparative purposes.
| Property | This compound (Computed) | n-Dodecane (Experimental) |
| Molecular Formula | C₁₂H₂₆[1][2] | C₁₂H₂₆ |
| Molecular Weight | 170.33 g/mol [1] | 170.34 g/mol |
| Boiling Point | Not available | 216.3 °C[3] |
| Melting Point | Not available | -9.6 °C[3] |
| Density | Not available | 0.75 g/cm³[3] |
| Refractive Index | Not available | 1.4216 at 20 °C[4] |
| CAS Number | 62184-00-3[1] | 112-40-3 |
Experimental Protocols
The following sections detail standard laboratory procedures for determining the key physical properties of liquid alkanes like this compound.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.
Apparatus:
-
Thiele tube
-
Mineral oil
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or hot plate)
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the sample.
-
The test tube is securely attached to a thermometer.
-
The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
The Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Upon further heating, the liquid's vapor pressure increases, and a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[5]
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.
Apparatus:
-
Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.
-
The filled pycnometer is placed in a constant-temperature water bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, dried, and weighed again to determine the mass of the liquid.
-
The procedure is repeated with a reference liquid of known density (e.g., distilled water) to calibrate the exact volume of the pycnometer.
-
The density of the sample is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a fundamental physical property that measures how light propagates through a substance.
Apparatus:
-
Abbe refractometer
-
Light source (typically a sodium lamp, 589 nm)
-
Dropper
-
Solvent for cleaning (e.g., acetone (B3395972) or ethanol)
-
Lens paper
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent and dried with lens paper.
-
A few drops of the liquid sample are placed on the surface of the measuring prism.
-
The prisms are closed and locked.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.
-
The compensator knob is adjusted to eliminate any color fringe at the boundary, making the dividing line sharp.
-
The adjustment knob is used to center the boundary line on the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[6][7]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of a boiling point using the Thiele tube method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C12H26 | CID 15732319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The preparation methods of dodecane_Chemicalbook [chemicalbook.com]
- 4. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. athabascau.ca [athabascau.ca]
- 7. davjalandhar.com [davjalandhar.com]
4-Ethyl-2,3-dimethyloctane IUPAC name and synonyms
An In-depth Technical Guide to 4-Ethyl-2,3-dimethyloctane for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound. Intended for researchers, scientists, and professionals in drug development, this document summarizes key data, outlines experimental protocols, and presents logical workflows and structural information through detailed diagrams. While simple alkanes like this compound do not typically exhibit direct pharmacological activity, they are integral as structural motifs in medicinal chemistry and as components in formulation and drug delivery. The study of such molecules can inform the design of novel therapeutics with optimized physicochemical properties.
The unequivocally correct IUPAC name for the compound is This compound .[1][2] This nomenclature is determined by identifying the longest carbon chain and numbering it to give the substituents the lowest possible locants.
A variety of synonyms and identifiers are used in chemical databases and literature, which are crucial for comprehensive data retrieval.
| Identifier Type | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 62184-00-3 | [1] |
| Molecular Formula | C₁₂H₂₆ | [1] |
| Synonym | 2,3-dimethyl-4-ethyloctane | |
| PubChem CID | 15732319 | [1] |
| DSSTox Substance ID | DTXSID60577607 | [1] |
Below is a diagram illustrating the IUPAC naming convention for this compound.
References
An In-depth Technical Guide to the Stereoisomers of 4-Ethyl-2,3-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereoisomerism of 4-Ethyl-2,3-dimethyloctane. The content herein is structured to serve as a critical resource for professionals in research, scientific, and drug development fields, offering detailed insights into the molecule's stereochemical complexity, data presentation in a readily comparable format, and an overview of relevant experimental protocols.
Introduction to the Stereochemistry of this compound
This compound is a saturated acyclic alkane with the molecular formula C₁₂H₂₆. Its structure contains three chiral centers, giving rise to a rich stereoisomeric landscape. The IUPAC name precisely defines the connectivity of the molecule: an eight-carbon chain (octane) with methyl groups at positions 2 and 3, and an ethyl group at position 4. The presence of multiple stereocenters is of significant interest in fields such as asymmetric synthesis, catalysis, and medicinal chemistry, where the three-dimensional arrangement of atoms can profoundly influence molecular properties and biological activity.
Analysis of Stereoisomers
The structure of this compound possesses three chiral centers at carbons C2, C3, and C4. A chiral center is a carbon atom that is attached to four different groups.
-
Carbon 2 (C2): Bonded to a hydrogen atom, a methyl group (C1), an isopropyl-like group, and the rest of the carbon chain.
-
Carbon 3 (C3): Bonded to a hydrogen atom, a methyl group, the C2-containing fragment, and the C4-containing fragment.
-
Carbon 4 (C4): Bonded to a hydrogen atom, an ethyl group, the C3-containing fragment, and a butyl group.
With three chiral centers (n=3), the maximum number of possible stereoisomers is given by the formula 2ⁿ, which in this case is 2³ = 8. These eight stereoisomers consist of four pairs of enantiomers.
Stereoisomer Configurations
The absolute configuration at each chiral center can be designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. The eight possible stereoisomers are therefore:
-
(2R, 3R, 4R)-4-Ethyl-2,3-dimethyloctane
-
(2S, 3S, 4S)-4-Ethyl-2,3-dimethyloctane
-
(2R, 3R, 4S)-4-Ethyl-2,3-dimethyloctane
-
(2S, 3S, 4R)-4-Ethyl-2,3-dimethyloctane
-
(2R, 3S, 4R)-4-Ethyl-2,3-dimethyloctane
-
(2S, 3R, 4S)-4-Ethyl-2,3-dimethyloctane
-
(2R, 3S, 4S)-4-Ethyl-2,3-dimethyloctane
-
(2S, 3R, 4R)-4-Ethyl-2,3-dimethyloctane
Data Presentation
The following table summarizes the eight stereoisomers of this compound, detailing the configuration at each chiral center.
| Stereoisomer | C2 Configuration | C3 Configuration | C4 Configuration |
| 1 | R | R | R |
| 2 | S | S | S |
| 3 | R | R | S |
| 4 | S | S | R |
| 5 | R | S | R |
| 6 | S | R | S |
| 7 | R | S | S |
| 8 | S | R | R |
Visualization of Stereoisomeric Relationships
The relationships between the eight stereoisomers can be visualized as a network of enantiomeric and diastereomeric pairs. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.
Experimental Protocols
The separation and characterization of alkane stereoisomers present a significant analytical challenge due to their nonpolar nature and the subtle differences between isomers. However, specialized techniques have been developed to address this.
Chiral Gas Chromatography (GC)
Chiral GC is a primary method for the separation of volatile and semi-volatile chiral compounds, including alkanes.
Methodology:
-
Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Stationary Phase (CSP): Modified cyclodextrin-based capillary columns are highly effective. Derivatives such as permethylated, perphenylated, or acylated β- and γ-cyclodextrins are commonly used. The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the alkane enantiomers and the chiral cyclodextrin (B1172386) cavity.
-
Carrier Gas: High-purity helium or hydrogen at an optimized flow rate.
-
Temperature Program: A precise temperature gradient is crucial for achieving optimal separation. The program typically starts at a low temperature to enhance the interaction with the CSP and gradually increases to elute the compounds.
-
Injection: Split or splitless injection depending on the sample concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Environments
While standard NMR spectroscopy cannot differentiate between enantiomers, the use of chiral auxiliary agents can induce diastereomeric environments, leading to distinguishable NMR signals.
Methodology:
-
Chiral Solvating Agents (CSAs): Chiral liquid crystals, such as poly-γ-benzyl-L-glutamate (PBLG) dissolved in an appropriate solvent, can create an anisotropic chiral environment. The differential interaction of the enantiomers with the chiral solvent leads to small but measurable differences in their NMR spectra, particularly in the signals of protons attached to or near the stereocenters.
-
Chiral Derivatizing Agents (CDAs): While less common for non-functionalized alkanes, derivatization to introduce a functional group that can react with a CDA is a potential strategy. The resulting diastereomers would exhibit distinct NMR spectra.
-
Instrumentation: A high-field NMR spectrometer is required to resolve the small chemical shift differences.
The workflow for stereoisomer analysis can be summarized as follows:
Conclusion
The presence of three chiral centers in this compound results in a complex mixture of eight stereoisomers. Understanding the stereochemical relationships and possessing the analytical tools to separate and characterize these isomers is paramount for researchers and professionals in drug development and other scientific disciplines. Chiral gas chromatography with cyclodextrin-based stationary phases and NMR spectroscopy in chiral environments are powerful techniques for the analysis of these nonpolar chiral molecules. This guide provides a foundational understanding and a practical framework for approaching the stereochemical analysis of this compound.
Technical Guide: Physicochemical Properties of 4-Ethyl-2,3-dimethyloctane
Abstract
This document provides a concise technical overview of the branched alkane 4-Ethyl-2,3-dimethyloctane. It details the fundamental physicochemical properties, including its molecular formula and weight, derived from its structural nomenclature. This guide is intended to serve as a foundational reference for professionals requiring precise chemical data. All quantitative information is systematically presented, and a logical workflow for property determination is provided.
Core Physicochemical Data
The primary molecular properties of this compound have been determined through systematic chemical nomenclature analysis and computational chemistry databases. These core identifiers are crucial for experimental design, material characterization, and theoretical modeling.
The molecular formula for this compound is C12H26.[1] Its molecular weight is approximately 170.33 g/mol .[1][2][3][4] This saturated hydrocarbon belongs to the family of branched alkanes, and its structure consists of an eight-carbon (octane) backbone with ethyl and methyl substituents.[4][5]
The quantitative data for the compound is summarized in the table below for clarity and comparative purposes.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C12H26 | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| Exact Mass | 170.203450829 Da | PubChem[1] |
| CAS Number | 62184-00-3 | ChemSrc[2] |
Methodology for Property Determination
The properties presented in this guide are established through a standard theoretical protocol based on the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. This approach provides a reliable and reproducible method for ascertaining the molecular formula and weight of a chemical structure.
Protocol: Derivation of Molecular Properties from IUPAC Name
-
Deconstruction of the IUPAC Name:
-
Parent Chain Identification: The suffix "-octane" is identified, signifying an 8-carbon alkane chain as the base structure.
-
Substituent Identification: Prefixes are analyzed to identify attached functional groups.
-
"2,3-dimethyl-" indicates two methyl (-CH3) groups are present.
-
"4-ethyl-" indicates one ethyl (-CH2CH3) group is present.
-
-
Lokant Assignment: The numerical prefixes (2, 3, 4) specify the carbon atoms on the parent chain where the substituents are attached.
-
-
Calculation of Molecular Formula:
-
Carbon Atom Summation: The total number of carbon atoms is calculated by summing those in the parent chain and all substituents (8 from octane (B31449) + 2 from dimethyl + 2 from ethyl = 12 Carbon atoms).
-
Hydrogen Atom Summation: For a saturated acyclic alkane, the number of hydrogen atoms is determined using the general formula CnH2n+2. For n=12, the calculation is (2 * 12) + 2 = 26 Hydrogen atoms.
-
Final Formula: The resulting molecular formula is C12H26.[1]
-
-
Calculation of Molecular Weight:
-
Atomic Weight Aggregation: The molecular weight is computed by summing the atomic weights of each atom in the molecular formula.
-
Utilizing standard atomic weights (C ≈ 12.011 amu; H ≈ 1.008 amu), the molecular weight is calculated as: (12 * 12.011) + (26 * 1.008) ≈ 170.34 g/mol . Computational sources provide a more precise value of 170.33 g/mol .[1][2]
-
Visualization of a Logical Workflow
The following diagram illustrates the logical workflow for deriving the molecular formula and weight of this compound from its IUPAC name, as detailed in the protocol above.
Caption: Logical workflow for deriving molecular properties from IUPAC nomenclature.
References
- 1. This compound | C12H26 | CID 15732319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:62184-00-3 | Chemsrc [chemsrc.com]
- 3. 4-Ethyl-2,4-dimethyloctane | C12H26 | CID 17831751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethyl-3,3-dimethyloctane (62183-57-7) for sale [vulcanchem.com]
- 5. Buy 4-Ethyl-3,6-dimethyloctane (EVT-15591518) | 62183-68-0 [evitachem.com]
An In-depth Technical Guide on the Boiling Point of 4-Ethyl-2,3-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point of 4-Ethyl-2,3-dimethyloctane, a branched alkane with the molecular formula C12H26. Due to the limited availability of experimentally determined data in public databases, this guide synthesizes information on its predicted physical properties, the principles governing the boiling points of isomeric alkanes, and detailed experimental protocols for its empirical determination.
Physicochemical Properties of this compound
Table 1: Comparison of Boiling Points for C12H26 Isomers
| Compound Name | Molecular Formula | Structure | Boiling Point (°C) | Data Source |
| n-Dodecane | C12H26 | Straight-chain | 216.3 | Experimental |
| This compound | C12H26 | Branched-chain | Estimated < 216.3 | Predicted |
The boiling point of a substance is determined by the strength of its intermolecular forces. For nonpolar alkanes, these are primarily London dispersion forces, which increase with the surface area of the molecule. Straight-chain alkanes, like n-dodecane, can pack closely together, maximizing surface area contact and resulting in stronger intermolecular forces and thus higher boiling points. In contrast, branched alkanes like this compound are more compact and have a smaller surface area, leading to weaker London dispersion forces and a lower boiling point compared to their straight-chain isomers.[1][2] Therefore, the boiling point of this compound is predicted to be lower than that of n-dodecane.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] For a compound like this compound, two common and reliable methods for determining its boiling point are the Thiele tube method and the distillation method.
Experimental Protocol 1: Thiele Tube Method
The Thiele tube method is a microscale technique that requires a small amount of the sample.[3]
Materials:
-
This compound sample
-
Thiele tube
-
Mineral oil
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Bunsen burner or other heat source
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is placed inside the test tube with its open end down.
-
The test tube is attached to the thermometer.
-
The assembly is placed in the Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents in the oil.[4]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.
-
The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[3]
Experimental Protocol 2: Simple Distillation Method
For a larger quantity of the substance, a simple distillation can be used to determine the boiling point.[5][6]
Materials:
-
This compound sample (at least 5-10 mL)
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
The distillation apparatus is assembled as per the standard setup.
-
The this compound sample and a few boiling chips are added to the distillation flask.
-
The flask is heated gently.
-
As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.
-
The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance.[7]
-
The vapor then passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for the experimental determination of the boiling point of this compound.
Caption: Workflow for Boiling Point Determination.
The following diagram illustrates the setup for the Thiele tube method.
Caption: Thiele Tube Setup for Boiling Point Measurement.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thiele tube - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. vernier.com [vernier.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Solubility of 4-Ethyl-2,3-dimethyloctane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethyl-2,3-dimethyloctane, a branched, nonpolar alkane. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of alkane solubility and data from structurally analogous compounds to provide a robust predictive framework. The information herein is intended to support research, development, and formulation activities where the solvation behavior of such molecules is critical.
Core Principles of Alkane Solubility
Alkanes, including this compound, are nonpolar molecules characterized by C-C and C-H bonds with minimal electronegativity differences. Their solubility is primarily governed by the principle of "like dissolves like," which dictates that nonpolar solutes will readily dissolve in nonpolar solvents.[1][2][3][4][5] The intermolecular forces at play are weak van der Waals forces (London dispersion forces).[1][2][3]
When an alkane dissolves in an organic solvent, the existing van der Waals forces between both the solute and solvent molecules are disrupted, and new van der Waals forces are formed between the solute and solvent molecules.[1][2][3][6][7] Because the energy changes associated with breaking and forming these similar intermolecular forces are roughly equivalent, there is no significant energy barrier to dissolution.[1][2][3][6][7] Conversely, alkanes are virtually insoluble in polar solvents like water because the strong hydrogen bonds between water molecules are energetically much more favorable than the weak van der Waals interactions that would form between water and alkane molecules.[1][2][3][6]
The structure of the alkane also influences its solubility. Increased branching, as seen in this compound, can affect the packing efficiency of the molecules and slightly alter their solubility compared to their straight-chain isomers.[1]
Predicted Solubility of this compound in Common Organic Solvents
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Highly Soluble / Miscible | "Like dissolves like"; minimal difference in intermolecular forces. |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Highly Soluble / Miscible | Nonpolar aromatic rings readily interact with the alkane chain via van der Waals forces. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform, Carbon Tetrachloride | Soluble | These solvents have low polarity and can effectively solvate nonpolar alkanes. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are weakly polar and can dissolve nonpolar compounds. |
| Ketones | Acetone | Moderately Soluble | Acetone has a higher polarity which may limit miscibility compared to nonpolar solvents. |
| Alcohols | Ethanol, Methanol | Sparingly Soluble to Insoluble | The polarity and hydrogen bonding of alcohols make them poor solvents for alkanes. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Insoluble | The high polarity of these solvents prevents effective solvation of nonpolar alkanes. |
| Water | Insoluble | "Hydrophobic effect"; strong water-water hydrogen bonds exclude the nonpolar alkane.[1][2][3][6] |
Table 2: Quantitative Solubility Data for Analogous Compounds
The following table presents solubility data for isooctane (B107328) (a highly branched C8 alkane) and n-dodecane (a straight-chain C12 alkane) to provide a quantitative approximation for the behavior of this compound.
| Solute | Solvent | Temperature (°C) | Solubility | Reference |
| Isooctane (2,2,4-Trimethylpentane) | Water | 25 | 0.56 mg/L | [8] |
| n-Dodecane | Water | 25 | 3.7 x 10⁻⁶ mg/mL | |
| n-Dodecane | Seawater | Not Specified | Tentative agreement with pure water |
Note: The miscibility of alkanes with nonpolar organic solvents is often considered infinite (i.e., they are miscible in all proportions).
Experimental Protocols for Solubility Determination
The solubility of a nonpolar compound like this compound in an organic solvent can be determined using several established methods. The choice of method often depends on the required precision and the nature of the solute and solvent.
Gravimetric Method (Shake-Flask)
This is a classical and widely used method for determining solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solute (this compound) is added to a known volume or mass of the solvent in a sealed container (e.g., a flask with a ground-glass stopper).
-
Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled using a water bath or incubator.
-
Phase Separation: The mixture is allowed to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. Centrifugation can be used to accelerate this process.
-
Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pipette. It is crucial to avoid transferring any undissolved solute.
-
Solvent Evaporation: The sampled solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until a constant weight is achieved.
-
Quantification: The mass of the remaining solute is determined by weighing the container. The solubility is then calculated as the mass of the solute per volume or mass of the solvent.
Spectroscopic and Chromatographic Methods
These methods are often faster and can be more sensitive than the gravimetric method.
Methodology:
-
Preparation of Saturated Solution and Equilibration: This is performed as described in the gravimetric method (steps 1 and 2).
-
Phase Separation: As described in the gravimetric method (step 3).
-
Sampling and Dilution: A known volume of the saturated supernatant is withdrawn and diluted with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analysis: The concentration of the solute in the diluted sample is determined using an appropriate analytical technique:
-
Gas Chromatography (GC): This is highly suitable for volatile compounds like alkanes. A calibration curve is prepared using standard solutions of known concentrations.
-
High-Performance Liquid Chromatography (HPLC): While less common for simple alkanes, it can be used with an appropriate nonpolar stationary phase and a suitable detector (e.g., a refractive index detector).
-
-
Calculation: The solubility is calculated by back-calculating the concentration in the original saturated solution, taking into account the dilution factor.
Visualization of Solubility Determination Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Workflow for Experimental Solubility Determination.
Predictive Models for Alkane Solubility
For systems where experimental data is lacking, computational models can provide estimations of solubility.
UNIFAC Group Contribution Method
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[9][10][11] Since solubility is a function of activity coefficients at equilibrium, UNIFAC can be employed to estimate the solubility of compounds.
The method involves breaking down the molecules of the mixture into their constituent functional groups (e.g., -CH3, -CH2-). Each group is assigned specific parameters for size, surface area, and interaction with other groups. By combining these group contributions, the activity coefficient of a component in a mixture can be calculated, which in turn can be used to determine its solubility. The UNIFAC model can be particularly useful for predicting the solubility of a compound in a wide range of solvents without the need for extensive experimental measurements.
The following diagram illustrates the logical process of using the UNIFAC model for solubility prediction.
Logical flow for UNIFAC-based solubility prediction.
Conclusion
This compound, as a highly branched C12 alkane, is expected to exhibit high solubility in nonpolar organic solvents and be virtually insoluble in polar solvents such as water. While specific experimental data for this compound is scarce, a strong predictive understanding of its behavior can be established based on the well-understood principles of alkane solubility and data from analogous compounds. For precise quantitative data, experimental determination using methods such as the shake-flask protocol coupled with gravimetric or chromatographic analysis is recommended. In the absence of experimental data, predictive models like UNIFAC can offer valuable estimations for solubility in various solvent systems.
References
- 1. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. All about Solubility of Alkanes [unacademy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solubility of Alkanes in organic solvents [almerja.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]
- 11. scm.com [scm.com]
In-depth Technical Guide on the Safety Profile of 4-Ethyl-2,3-dimethyloctane
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Ethyl-2,3-dimethyloctane is not publicly available. The following information has been compiled from data on structurally similar compounds, such as dodecane (B42187) isomers and other C9-C12 branched-chain alkanes. This guide serves as an estimation of the safety profile and should be used with the understanding that it is based on analogous data.
Physicochemical Properties
Quantitative data for this compound is primarily based on computational models available through databases like PubChem.[1] Experimental data is limited.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| CAS Number | 62184-00-3 | PubChem[1] |
| Computed XLogP3 | 5.8 | PubChem[1] |
| Boiling Point | Data available from SpringerMaterials | PubChem[1] |
Hazard Identification and Classification
The hazard classification for this compound is inferred from the classifications of dodecane isomers and hydrocarbon mixtures containing C9-C12 isoalkanes.[2][3][4][5][6]
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[2][7] |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways.[2][7][8] |
| Skin Corrosion/Irritation | Not Classified (but may cause dryness) | EUH066: Repeated exposure may cause skin dryness or cracking.[2][5] |
| Hazardous to the Aquatic Environment (Chronic) | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[2] |
Toxicological Summary
No specific toxicological studies were found for this compound. The data below is for analogous branched and linear alkanes in the C8-C18 range.[7]
| Toxicological Endpoint | Result | Species | Method |
| Acute Oral Toxicity | LD50 > 2000 mg/kg bw | Rat | OECD TG 423 (analogue)[7] |
| Acute Dermal Toxicity | Low | (inference) | [7] |
| Acute Inhalation Toxicity | Low | (inference) | [7] |
| Skin Irritation | Slightly irritating | Rabbit | OECD TG 404 (analogue)[7] |
| Eye Irritation | Slightly irritating | (inference) | [7] |
| Skin Sensitization | Not a sensitiser | (inference) | [7] |
| Genotoxicity | Not considered to be genotoxic | (inference) | [7] |
| Repeated Dose Toxicity | No likely systemic toxicity up to 1000 mg/kg bw/day | Rat | (analogue study)[7] |
Experimental Protocols
Detailed experimental protocols for the key toxicological studies of this compound cannot be provided, as no such studies for this specific substance were identified in the public domain. The toxicological data presented is based on studies of analogous substances, such as the OECD Test Guideline 423 for acute oral toxicity and OECD Test Guideline 404 for skin irritation, performed on similar branched alkanes.[7]
Diagrams
As there is no specific information on the signaling pathways or mechanisms of toxicity for this compound, a diagram illustrating the logical workflow for its hazard assessment based on read-across from analogous compounds is provided below.
Caption: Hazard assessment workflow for a substance lacking direct safety data.
References
- 1. This compound | C12H26 | CID 15732319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. scribd.com [scribd.com]
- 5. carlroth.com [carlroth.com]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Ethyl-2,3-dimethyloctane
Abstract
This document provides detailed protocols for the proposed synthesis of 4-Ethyl-2,3-dimethyloctane, a branched alkane, utilizing a Grignard reaction-based approach. An alternative synthetic strategy employing a Wittig reaction is also discussed. These methodologies are intended for researchers and scientists in organic chemistry and drug development. The protocols include information on precursor selection, reaction conditions, and purification techniques. Quantitative data from these specific syntheses are not available in the literature; therefore, template tables are provided for recording experimental results.
Introduction
This compound is a saturated hydrocarbon with a branched structure. The synthesis of such alkanes is of interest in various fields, including materials science and as reference compounds in analytical chemistry. This document outlines two plausible synthetic routes for obtaining this molecule from readily available precursors. The primary proposed route involves a Grignar-based synthesis, a robust and widely used method for constructing carbon-carbon bonds.[1][2][3] An alternative pathway using a Wittig reaction to form an alkene intermediate, followed by hydrogenation, is also presented.[4][5][6]
Proposed Synthetic Pathways
A retrosynthetic analysis of the target molecule, this compound, suggests several possible disconnections. Two promising strategies are outlined below.
2.1. Grignard Reaction Route (Primary Proposed Method)
This approach involves the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol.[1][2] Subsequent deoxygenation of the alcohol yields the target alkane. A logical disconnection point is between C4 and C5, suggesting the reaction between a pentylmagnesium halide and 3,4-dimethylhexan-2-one. An alternative disconnection is between C3 and C4, involving the reaction of a sec-butylmagnesium halide with 5-methylheptan-3-one. The former is detailed below.
2.2. Wittig Reaction Route (Alternative Method)
The Wittig reaction provides a pathway to an alkene intermediate, which can then be hydrogenated to the final alkane.[4][6] This would involve the reaction of a phosphonium (B103445) ylide with a ketone. For instance, the reaction of the ylide derived from 2-bromopentane (B28208) with 3,4-dimethylhexan-2-one would yield an alkene precursor to this compound.
Experimental Protocols (Grignard Route)
This section provides a detailed protocol for the synthesis of this compound via the Grignard reaction.
3.1. Materials and Equipment
-
Reagents: Magnesium turnings, iodine (crystal), 1-bromopentane (B41390), 3,4-dimethylhexan-2-one, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), hydrochloric acid (concentrated), sodium bicarbonate (saturated solution), brine, anhydrous magnesium sulfate, palladium on carbon (10% Pd/C), hydrogen gas.
-
Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, glassware for distillation or column chromatography, hydrogenation apparatus.
3.2. Synthesis of Pentylmagnesium Bromide (Grignard Reagent)
-
Preparation: All glassware must be rigorously dried to prevent moisture contamination.[3][7] Assemble a reflux condenser and a dropping funnel on a round-bottom flask containing magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Initiation: Add a small portion of a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.[7] If the reaction does not start, gentle warming may be necessary.
-
Formation: Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
3.3. Reaction with 3,4-dimethylhexan-2-one
-
Addition: Cool the freshly prepared pentylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 3,4-dimethylhexan-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 4-ethyl-2,3-dimethyloctan-4-ol.
3.4. Deoxygenation of the Tertiary Alcohol
The tertiary alcohol can be converted to the alkane via a two-step process of dehydration to an alkene followed by hydrogenation.
-
Dehydration: Reflux the crude alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to yield 4-ethyl-2,3-dimethyloct-3-ene. Purify the resulting alkene by distillation or column chromatography.
-
Hydrogenation: Dissolve the purified alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate). Add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC or GC).
-
Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography.
Data Presentation
The following tables should be used to record the quantitative data from the synthesis.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Equivalent |
| 1-Bromopentane | 151.04 | 1.0 | ||
| Magnesium | 24.31 | 1.2 | ||
| 3,4-Dimethylhexan-2-one | 128.21 | 1.0 | ||
| 10% Pd/C | N/A | catalytic |
Table 2: Product Yield and Characterization
| Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Physical Appearance | Spectroscopic Data (NMR, IR, MS) |
| 4-Ethyl-2,3-dimethyloctan-4-ol | |||||
| 4-Ethyl-2,3-dimethyloct-3-ene | |||||
| This compound |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed Grignard-based synthesis of this compound.
Caption: Proposed synthetic workflow for this compound via a Grignard reaction.
References
- 1. leah4sci.com [leah4sci.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Ethyl-2,3-dimethyloctane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, three-step methodology for the laboratory-scale synthesis of the branched alkane, 4-Ethyl-2,3-dimethyloctane. The synthesis commences with the oxidation of a commercially available secondary alcohol to its corresponding ketone, followed by a Grignard reaction to construct the carbon skeleton, and concludes with a deoxygenation step to yield the target alkane. This protocol includes comprehensive experimental procedures, a summary of quantitative data, and workflow visualizations to guide researchers in the successful synthesis and characterization of this compound.
Introduction
Branched alkanes are significant components of fuels and lubricants and serve as important scaffolds in medicinal chemistry and materials science. The synthesis of structurally defined branched alkanes is crucial for studying structure-property relationships and for the development of new molecules with tailored characteristics. This compound (C12H26) is a saturated hydrocarbon with a molecular weight of 170.33 g/mol .[1] This document outlines a reliable laboratory-scale procedure for its synthesis.
Overall Synthesis Scheme
The synthesis of this compound is proposed via a three-step sequence:
-
Step 1: Oxidation of 3,4-Dimethyl-2-hexanol (B1615728). The commercially available secondary alcohol, 3,4-dimethyl-2-hexanol, is oxidized to the corresponding ketone, 3,4-dimethylhexan-2-one, using pyridinium (B92312) chlorochromate (PCC).
-
Step 2: Grignard Reaction. The ketone, 3,4-dimethylhexan-2-one, is reacted with sec-butylmagnesium bromide to form the tertiary alcohol, 4-Ethyl-2,3-dimethyloctan-4-ol.
-
Step 3: Barton-McCombie Deoxygenation. The tertiary alcohol is deoxygenated to the final product, this compound, via a Barton-McCombie reaction.
Experimental Protocols
Step 1: Synthesis of 3,4-Dimethylhexan-2-one
This procedure details the oxidation of 3,4-dimethyl-2-hexanol to 3,4-dimethylhexan-2-one using pyridinium chlorochromate (PCC).[2][3][4]
Materials:
-
3,4-Dimethyl-2-hexanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Chromatography column
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
-
Dissolve 3,4-dimethyl-2-hexanol (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the alcohol solution dropwise to the stirred PCC suspension at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel, washing the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,4-dimethylhexan-2-one.
-
Purify the crude product by flash column chromatography on silica gel using a hexane (B92381)/ethyl acetate (B1210297) gradient.
Step 2: Synthesis of 4-Ethyl-2,3-dimethyloctan-4-ol via Grignard Reaction
This protocol describes the reaction of 3,4-dimethylhexan-2-one with sec-butylmagnesium bromide.[5][6][7][8][9]
Materials:
-
3,4-Dimethylhexan-2-one
-
sec-Butylmagnesium bromide (in a suitable ether solvent, e.g., THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a solution of sec-butylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the Grignard reagent solution to 0 °C in an ice-water bath.
-
Dissolve 3,4-dimethylhexan-2-one (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture again in an ice-water bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude 4-Ethyl-2,3-dimethyloctan-4-ol.
-
The crude tertiary alcohol can be purified by flash column chromatography if necessary.
Step 3: Synthesis of this compound via Barton-McCombie Deoxygenation
This protocol details the deoxygenation of the tertiary alcohol to the final alkane.[10][11]
Materials:
-
4-Ethyl-2,3-dimethyloctan-4-ol
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
Part A: Formation of the Xanthate Ester
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4-Ethyl-2,3-dimethyloctan-4-ol (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the solution back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Cool the solution to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude xanthate ester by flash column chromatography.
Part B: Reductive Cleavage of the Xanthate Ester
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the purified xanthate ester (1.0 equivalent) in toluene.
-
Add tributyltin hydride (1.2 equivalents) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel using hexane as the eluent. Fractional distillation under reduced pressure can also be used for purification.[12]
Data Presentation
Table 1: Summary of Physical Properties and Expected Yields
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Expected Yield (%) |
| 3,4-Dimethylhexan-2-one | C₈H₁₆O | 128.21 | Liquid | ~158 | 80-90 |
| 4-Ethyl-2,3-dimethyloctan-4-ol | C₁₂H₂₆O | 186.34 | Liquid | - | 70-85 |
| This compound | C₁₂H₂₆ | 170.33 | Liquid | ~200-210 | 75-90 |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Complex multiplet signals in the alkane region (δ 0.8-1.6 ppm). Multiple overlapping signals for methyl, methylene, and methine protons are expected. |
| ¹³C NMR | Signals in the aliphatic region (δ 10-50 ppm). The exact number of signals will depend on the diastereomers present. |
| Mass Spec (EI) | Molecular ion peak (m/z 170) may be weak or absent. Characteristic fragmentation pattern for branched alkanes with major fragments corresponding to the loss of alkyl radicals at the branching points.[13][14] |
Mandatory Visualization
Caption: Overall synthetic workflow for this compound.
Caption: Logical relationship of the key transformations in the synthesis.
References
- 1. This compound | C12H26 | CID 15732319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethyl-2-hexanol | 19550-05-1 | Benchchem [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3,4-Dimethyl-3-hexanol | 19550-08-4 | Benchchem [benchchem.com]
- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. leah4sci.com [leah4sci.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Buy 4-Ethyl-3,6-dimethyloctane (EVT-15591518) | 62183-68-0 [evitachem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Purity Isolation of 4-Ethyl-2,3-dimethyloctane using Preparative Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethyl-2,3-dimethyloctane is a branched alkane of interest in various fields of chemical research. Its structural complexity, including multiple stereocenters, necessitates a high-resolution purification technique to isolate it from isomers and other impurities that may arise during synthesis. Gas chromatography (GC) is a powerful analytical technique for the separation of volatile compounds.[1][2] For the purpose of obtaining high-purity material, preparative gas chromatography (pGC) is the method of choice, allowing for the isolation of individual compounds from a mixture.[3] This application note provides a detailed protocol for the high-purity isolation of this compound using pGC.
The separation of non-polar alkanes is primarily governed by their boiling points, making non-polar stationary phases the industry standard.[1] Due to the subtle differences in physicochemical properties among alkane isomers, high-efficiency capillary columns are often required to achieve baseline separation.[4][5] This protocol will outline the use of a non-polar stationary phase for the effective separation and subsequent high-purity collection of this compound.
Experimental Protocols
1. Sample Preparation
A crude mixture containing this compound should be prepared for injection into the pGC system.
-
Dissolution: Dissolve the crude sample in a volatile, non-polar solvent such as hexane (B92381) or pentane. A typical concentration for preparative injection is in the range of 10-100 mg/mL, depending on the capacity of the pGC system.
-
Filtration: To prevent contamination of the injector and column, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[6]
2. Preparative Gas Chromatography (pGC) Method Development
Prior to preparative-scale isolation, an analytical GC method should be developed to optimize the separation of this compound from its isomers and other impurities.
-
Analytical GC System: A standard gas chromatograph equipped with a flame ionization detector (FID) is suitable for method development.
-
Column Selection: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is recommended for the separation of alkanes.[1]
-
Optimization of Parameters: Systematically optimize the oven temperature program, carrier gas flow rate, and injection parameters to achieve the best possible resolution.
3. High-Purity Isolation by Preparative Gas Chromatography (pGC)
Once an optimal separation method is established, it can be scaled up to a pGC system for isolation.
-
pGC System: A preparative gas chromatograph equipped with a high-capacity column, a splitter to divert a small portion of the eluent to a detector (e.g., FID), and a fraction collector is required.[3]
-
Injection: Perform multiple injections of the prepared sample. The injection volume will depend on the column dimensions and loading capacity.
-
Fraction Collection: Set the fraction collector to selectively trap the peak corresponding to this compound based on the retention time determined during method development.
-
Purity Analysis: After collection, re-analyze a small portion of the isolated fraction using the analytical GC method to confirm its purity.
Data Presentation
The following tables summarize the optimized analytical GC parameters and the expected outcome of the preparative isolation.
Table 1: Optimized Analytical GC Parameters
| Parameter | Value |
| Column | 100% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min[1] |
| Inlet Temperature | 250 °C[6] |
| Injection Mode | Split, 100:1 ratio[1] |
| Injection Volume | 1 µL[1] |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Table 2: Preparative GC Isolation Summary (Hypothetical Data)
| Parameter | Value |
| Initial Sample Purity | ~85% |
| Injection Volume (per run) | 100 µL |
| Number of Runs | 20 |
| Collected Fraction | This compound |
| Final Purity | >99% |
| Total Amount Isolated | ~150 mg |
| Recovery Rate | ~88% |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the high-purity isolation of this compound.
Caption: Experimental workflow for the high-purity isolation of this compound.
References
Application Note: Analysis of 4-Ethyl-2,3-dimethyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 4-Ethyl-2,3-dimethyloctane (C12H26), a branched alkane, using Gas Chromatography-Mass Spectrometry (GC-MS).[1] Branched alkanes are prevalent in various matrices, including environmental samples, petroleum products, and biological specimens. The methodology outlined here offers a robust framework for sample preparation, instrument configuration, and data analysis, ensuring high sensitivity and reproducibility. GC-MS is the ideal analytical technique for such volatile compounds due to its high-resolution separation capabilities and definitive mass-based identification.[2]
Introduction
This compound is a saturated hydrocarbon with the molecular formula C12H26. As a volatile organic compound (VOC), its analysis is critical in various fields, from environmental monitoring to the characterization of complex hydrocarbon mixtures. Gas chromatography provides the necessary separation of isomers, which can be numerous in branched alkanes, while mass spectrometry allows for their identification based on characteristic fragmentation patterns.[3][4] The electron ionization (EI) mass spectrum of branched alkanes is typically characterized by fragmentation at branching points, leading to the formation of stable carbocations.[4]
Experimental Protocols
Sample Preparation
The appropriate sample preparation technique is crucial and depends on the sample matrix. The primary objective is to extract and concentrate this compound while minimizing interfering substances.[5]
1.1. Liquid Samples (e.g., organic solvents, fuel blends)
-
Direct Dilution: For samples with high concentrations of the analyte, a simple dilution with a volatile organic solvent like hexane (B92381), dichloromethane, or iso-octane is recommended.[6][7]
1.2. Solid or Semi-Solid Samples (e.g., environmental solids, waxes)
-
Solvent Extraction:
-
Weigh 1-10 grams of the homogenized sample into a glass centrifuge tube.
-
Add 10 mL of n-hexane or dichloromethane.[5]
-
Vortex or sonicate for 20-30 minutes to ensure efficient extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the solid and liquid phases.[5]
-
Carefully transfer the supernatant (solvent extract) to a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.[9]
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.[9]
-
1.3. Aqueous Samples
-
Liquid-Liquid Extraction (LLE):
-
Place a known volume of the aqueous sample into a separatory funnel.
-
Add a suitable, water-immiscible organic solvent such as hexane or dichloromethane.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
Collect the organic layer, which now contains the analyte.
-
The extraction may be repeated to improve recovery.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the extract if necessary before analysis.[6]
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of branched alkanes like this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7250 GC/Q-TOF or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[10][11] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5][11] |
| Inlet Temperature | 250 °C[5] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1)[5] |
| Oven Program | Initial 50°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min[2] |
| Transfer Line Temp. | 280 °C |
| MS Source Temp. | 230 °C[5] |
| MS Quad Temp. | 150 °C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Mass Range | 40-500 m/z |
| Scan Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Expected Mass Spectrum
The electron ionization mass spectrum of this compound is expected to show a weak or absent molecular ion peak (M⁺) at m/z 170. The fragmentation pattern will be dominated by the formation of stable carbocations resulting from cleavage at the branched points. Key fragment ions can be predicted based on the structure.
| m/z (mass/charge) | Possible Fragment Identity | Notes |
| 141 | [M - C2H5]⁺ | Loss of an ethyl group |
| 127 | [M - C3H7]⁺ | Loss of a propyl group |
| 99 | [M - C5H11]⁺ | Cleavage at the C4-C5 bond |
| 85 | [C6H13]⁺ | |
| 71 | [C5H11]⁺ | |
| 57 | [C4H9]⁺ | Abundant fragment in branched alkanes |
| 43 | [C3H7]⁺ |
Note: This table is predictive. Actual fragmentation patterns should be confirmed with a standard.
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Logical flow for method development in GC-MS analysis.
References
- 1. This compound | C12H26 | CID 15732319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. organomation.com [organomation.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 4-Ethyl-2,3-dimethyloctane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of 4-Ethyl-2,3-dimethyloctane. The information herein is intended to guide researchers in predicting, acquiring, and interpreting the NMR spectra of this branched alkane.
Predicted NMR Data
Due to the absence of readily available experimental spectra for this compound, the following ¹H and ¹³C NMR data have been predicted based on empirical rules and established chemical shift correlations for alkanes.[1][2]
Predicted ¹H NMR Data for this compound
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |
| H-1 | ~ 0.88 | t | 7.0 | 3H | CH₃ |
| H-2' | ~ 0.85 | d | 6.8 | 3H | CH₃ |
| H-3' | ~ 0.82 | d | 6.8 | 3H | CH₃ |
| H-5, H-6, H-7 | ~ 1.25 | m | - | 6H | CH₂ x 3 |
| H-8 | ~ 0.90 | t | 7.2 | 3H | CH₃ |
| H-1' | ~ 1.35 | m | - | 2H | CH₂ |
| H-4 | ~ 1.55 | m | - | 1H | CH |
| H-3 | ~ 1.65 | m | - | 1H | CH |
| H-2 | ~ 1.75 | m | - | 1H | CH |
| H-4' | ~ 0.86 | t | 7.4 | 3H | CH₃ |
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 14.1 | C-8 |
| ~ 15.0 - 20.0 | C-2', C-3' |
| ~ 11.0 | C-4' |
| ~ 23.0 | C-7 |
| ~ 29.5 | C-6 |
| ~ 33.0 | C-5 |
| ~ 25.0 | C-1' |
| ~ 35.0 - 40.0 | C-2, C-3 |
| ~ 45.0 | C-4 |
Experimental Protocols
The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[3][4]
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[4][5] For nonpolar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a suitable choice.
-
Concentration:
-
Procedure:
-
Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of deuterated solvent to the vial.
-
Gently vortex or sonicate the mixture until the sample is fully dissolved.
-
Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[4]
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube to prevent solvent evaporation and contamination.[5]
-
2. NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized for the specific instrument being used.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Sequence | zg30 or zg | Standard 1D proton experiment |
| Spectral Width | 12-16 ppm | To cover the entire proton chemical shift range |
| Number of Scans (NS) | 8-16 | To improve signal-to-noise ratio |
| Relaxation Delay (D1) | 1-2 s | To allow for relaxation of the protons between scans |
| Acquisition Time (AQ) | 2-4 s | To ensure good digital resolution |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Sequence | zgpg30 | Proton-decoupled 1D carbon experiment |
| Spectral Width | 200-240 ppm | To cover the entire carbon chemical shift range |
| Number of Scans (NS) | 128 or more | To compensate for the low natural abundance of ¹³C |
| Relaxation Delay (D1) | 2 s | To allow for relaxation of the carbon nuclei |
| Acquisition Time (AQ) | 1-2 s | To ensure good digital resolution |
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference. Tetramethylsilane (TMS) can also be added as an internal standard (0 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR signal assignments.
Caption: Structure of this compound with atom numbering.
Experimental Workflow
This diagram outlines the logical flow of the NMR spectroscopy experiment from sample preparation to data analysis.
Caption: Workflow for NMR analysis of this compound.
References
Application Notes: 4-Ethyl-2,3-dimethyloctane as a Reference Standard in Chromatography
Introduction
4-Ethyl-2,3-dimethyloctane (C12H26, CAS No. 62184-00-3) is a branched-chain alkane that can serve as a valuable reference standard in chromatographic analyses.[1][2] Its specific structure and molecular weight of 170.33 g/mol make it suitable for use in gas chromatography (GC), particularly for the identification and quantification of hydrocarbons in complex mixtures such as petroleum products, environmental samples, and research chemicals.[1] As a reference standard, it is crucial for method validation, instrument calibration, and as an internal standard to improve the accuracy and precision of quantitative analysis.[3][4]
Principle of Use as a Reference Standard
In chromatography, a reference standard is a highly purified compound used as a benchmark for identifying and quantifying other components in a sample. When used as an external standard, a calibration curve is generated by injecting known concentrations of this compound and plotting the instrument response (e.g., peak area) against the concentration. This curve is then used to determine the concentration of the analyte in an unknown sample.
Alternatively, this compound can be employed as an internal standard.[3][4] In this method, a known amount of the standard is added to all samples, calibration standards, and blanks. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This approach effectively corrects for variations in injection volume, sample preparation, and instrument drift, thereby enhancing the reliability of the results.[3]
Applications
The primary application of this compound as a reference standard is in gas chromatography (GC) coupled with various detectors, most commonly Flame Ionization Detection (FID) or Mass Spectrometry (MS).
-
Petroleum and Fuel Analysis: To identify and quantify branched alkanes in gasoline, diesel, and lubricating oils.[5]
-
Environmental Monitoring: For the analysis of hydrocarbon contaminants in soil, water, and air samples.
-
Chemical Synthesis: As a standard to confirm the identity and purity of synthetic products.
-
Metabolomics: In the analysis of volatile organic compounds in biological samples, where alkanes can be present.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol describes the preparation of a stock solution and a series of working standard solutions for use in generating a calibration curve or as an internal standard.
Materials:
-
This compound (high purity, >98%)
-
High-purity volatile solvent (e.g., n-hexane, pentane, or dichloromethane)
-
Class A volumetric flasks (10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the compound in a small amount of the chosen solvent.
-
Fill the flask to the mark with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Calculate the exact concentration of the stock solution.
-
-
Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of dilutions from the stock solution using volumetric flasks. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Subsequent dilutions can be made from the stock or intermediate standards to achieve the desired concentrations.
-
Internal Standard Preparation:
-
If using this compound as an internal standard, prepare a stock solution as described above. A working internal standard solution of a specific concentration (e.g., 20 µg/mL) is then prepared. A fixed volume of this working solution is added to every sample and calibration standard.[3]
Protocol 2: Gas Chromatography (GC) Analysis
This protocol provides a general method for the analysis of this compound using GC with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Non-polar stationary phases are typically used for alkane separation.[5]
Instrumentation and Conditions:
| Parameter | GC-FID | GC-MS |
| Column | Non-polar, e.g., DB-1, DB-5, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) | Non-polar, low-bleed, e.g., DB-5ms, Rtx-5MS, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1 (adjustable based on concentration) | 50:1 (adjustable based on concentration) |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min |
| Detector Temperature | 280 °C | N/A (Transfer line at 280 °C) |
| MS Parameters | N/A | Ion Source: 230 °CQuadrupole: 150 °CScan Range: m/z 40-300 |
Data Analysis:
-
Qualitative Analysis: The retention time of the peak in the sample chromatogram is compared to the retention time of the this compound standard. For GC-MS, the mass spectrum of the sample peak should match the reference spectrum.
-
Quantitative Analysis: The peak area of this compound is used to determine its concentration based on the calibration curve or the internal standard method.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 62184-00-3[1][2] |
| Molecular Formula | C12H26[1] |
| Molecular Weight | 170.33 g/mol [1] |
| IUPAC Name | This compound[1] |
Table 2: Example Calibration Data for External Standard Method
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 5,230 |
| 5 | 26,150 |
| 10 | 51,980 |
| 25 | 130,500 |
| 50 | 259,800 |
| 100 | 521,100 |
Visualizations
Caption: Workflow for chromatographic analysis using a reference standard.
References
- 1. This compound | C12H26 | CID 15732319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:62184-00-3 | Chemsrc [chemsrc.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Hydrophobic Properties of 4-Ethyl-2,3-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobicity is a critical physicochemical property that governs the behavior of molecules in aqueous environments, influencing processes such as drug absorption, protein binding, and membrane interactions. 4-Ethyl-2,3-dimethyloctane, a branched alkane with the molecular formula C12H26, is expected to exhibit significant hydrophobic character due to its non-polar hydrocarbon structure. Understanding and quantifying its hydrophobicity is essential for its potential applications in various fields, including its use as a non-polar solvent, a component in lubricant formulations, or as a reference compound in hydrophobicity studies.
These application notes provide a comprehensive guide to the experimental evaluation of the hydrophobic properties of this compound. Detailed protocols for key experiments are outlined to ensure reproducible and accurate measurements.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties are sourced from the PubChem database.[1]
| Property | Value | Reference |
| Molecular Formula | C12H26 | PubChem CID: 15732319[1] |
| Molecular Weight | 170.33 g/mol | PubChem CID: 15732319[1] |
| IUPAC Name | This compound | PubChem CID: 15732319[1] |
| SMILES | CCCCC(CC)C(C)C(C)C | PubChem CID: 15732319[1] |
| CAS Number | 62184-00-3 | PubChem CID: 15732319[1] |
Experimental Protocols for Hydrophobicity Assessment
Contact Angle Measurement
The contact angle is a quantitative measure of the wetting of a solid by a liquid. A high contact angle with water indicates a hydrophobic surface. The sessile drop method is a common technique for this measurement.[2]
Protocol:
-
Substrate Preparation: A smooth, inert solid substrate (e.g., polished silicon wafer or glass slide) is thoroughly cleaned to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by drying with a stream of nitrogen.
-
Sample Deposition: A thin, uniform film of this compound is coated onto the cleaned substrate. This can be done using techniques such as spin coating or dip coating from a volatile solvent. The solvent is then allowed to evaporate completely.
-
Sessile Drop Formation: A microliter syringe is used to carefully deposit a small droplet (typically 2-5 µL) of high-purity water onto the coated surface.
-
Image Acquisition: A goniometer equipped with a high-resolution camera is used to capture a side-profile image of the water droplet on the surface.[3]
-
Angle Measurement: The contact angle is determined by analyzing the captured image using software that fits the drop shape to the Young-Laplace equation. The angle is measured at the three-phase (solid-liquid-gas) contact point.[2]
-
Data Analysis: Measurements are repeated at multiple locations on the surface to ensure statistical significance. The average contact angle and standard deviation are reported. Surfaces with water contact angles greater than 90° are considered hydrophobic.[3]
Data Presentation:
| Sample | Contact Angle (°) | Standard Deviation (°) |
| This compound coated surface | (Enter experimental value) | (Enter experimental value) |
| Uncoated Substrate (Control) | (Enter experimental value) | (Enter experimental value) |
Experimental Workflow:
References
Application Notes and Protocols for the Catalyic Cracking of 4-Ethyl-2,3-dimethyloctane
Introduction
Catalytic cracking is a fundamental process in the petrochemical industry used to convert large, complex hydrocarbon molecules into smaller, more valuable products such as gasoline, diesel, and light olefins.[1][2][3] This process is facilitated by solid acid catalysts, most commonly zeolites, which operate at lower temperatures and pressures than thermal cracking.[2][4][5] Modern catalytic cracking utilizes zeolites, which are complex aluminosilicates, to produce a high percentage of hydrocarbons with 5 to 10 carbon atoms, making them particularly useful for gasoline production.[1][5][6] The reaction proceeds via a mechanism involving carbocation intermediates on the catalyst's acidic sites, leading to C-C bond cleavage and molecular rearrangement.[5][7][8]
This document provides a detailed experimental setup and protocol for the catalytic cracking of 4-Ethyl-2,3-dimethyloctane, a C12 branched alkane, in a laboratory-scale fixed-bed reactor. The protocol covers catalyst preparation, experimental procedure, and product analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Materials and Apparatus
-
Reactant: this compound (≥99% purity)
-
Catalyst: H-ZSM-5 Zeolite (Si/Al ratio of 25-50)
-
Gases: High-purity Nitrogen (N₂) or Argon (Ar) for purging and as a carrier gas; High-purity air for catalyst regeneration.
-
Reactor System:
-
Quartz or Stainless Steel Fixed-Bed Reactor (e.g., 10 mm inner diameter, 400 mm length)
-
High-temperature tube furnace with a programmable temperature controller
-
High-pressure liquid pump (e.g., HPLC pump) for reactant feed
-
Mass Flow Controllers (MFCs) for gas delivery
-
Back pressure regulator to control system pressure
-
-
Product Collection:
-
Condenser/Cold Trap (e.g., ice-water bath or cryo-cooler at -10°C)
-
Gas-liquid separator
-
Gas sampling bags
-
-
Analytical Equipment:
-
Gas Chromatograph with Mass Spectrometer (GC-MS) and Flame Ionization Detector (FID)
-
Catalyst Preparation and Activation
-
Pelletization: Press the H-ZSM-5 zeolite powder into pellets using a hydraulic press. Crush and sieve the pellets to obtain particles in the 20-40 mesh range (0.420-0.841 mm).
-
Loading the Reactor: Load a known mass (e.g., 1.0 g) of the sieved H-ZSM-5 catalyst into the center of the fixed-bed reactor. Use quartz wool plugs to secure the catalyst bed in place.
-
Activation (Calcination):
-
Install the packed reactor into the tube furnace.
-
Purge the system with N₂ at a flow rate of 50 mL/min for 30 minutes to remove any air and moisture.
-
Heat the reactor to 550°C at a ramp rate of 10°C/min under a continuous N₂ flow.
-
Hold the temperature at 550°C for 4 hours to ensure the removal of any adsorbed water and organic impurities.
-
Cool the reactor to the desired reaction temperature under N₂ flow.
-
Experimental Procedure
-
System Pressurization: Adjust the back pressure regulator to the desired reaction pressure (e.g., atmospheric or slightly above).
-
Set Reaction Temperature: Set the furnace controller to the target reaction temperature, typically in the range of 500-650°C.[9]
-
Reactant Feed:
-
Once the reactor temperature is stable, begin feeding the this compound into a vaporizer using the high-pressure liquid pump. The reactant is vaporized and mixed with the N₂ carrier gas before entering the reactor.
-
The feed rate is set to achieve a specific Weight Hourly Space Velocity (WHSV), a critical parameter defined as the mass flow rate of the reactant divided by the mass of the catalyst.
-
-
Product Collection:
-
The reactor effluent, a mixture of cracked products and carrier gas, is passed through a condenser/cold trap to liquefy the condensable hydrocarbons (C5+).
-
The non-condensable gaseous products (C1-C4) are collected in gas sampling bags for later analysis.
-
-
Steady State: Allow the reaction to run for at least 30 minutes to reach a steady state before collecting samples for analysis.
-
System Shutdown:
-
Stop the liquid reactant feed.
-
Continue the N₂ flow to purge the system of any remaining hydrocarbons.
-
Cool down the reactor to room temperature.
-
Product Analysis (GC-MS)
The composition of both liquid and gaseous products is determined using GC-MS.[10][11][12]
-
Liquid Products: Dilute the collected liquid sample in a suitable solvent (e.g., hexane). Inject a small volume (e.g., 1 µL) into the GC-MS. A typical GC program would involve a temperature ramp from 40°C to 250°C to separate the wide range of products.
-
Gaseous Products: Inject a sample from the gas bag into the GC-MS using a gas-tight syringe. Use a column suitable for separating light hydrocarbons.
-
Identification and Quantification: Identify the product compounds by comparing their mass spectra with the NIST library.[13] Quantify the products using the peak areas from the GC-FID, applying response factors where necessary.
Data Presentation
The quantitative results from the catalytic cracking experiments can be summarized for effective comparison.
Table 1: Summary of Key Experimental Parameters
| Parameter | Symbol | Value | Units |
| Reaction Temperature | T | 500 - 650 | °C |
| Reaction Pressure | P | 1 - 5 | atm |
| Catalyst | - | H-ZSM-5 | - |
| Catalyst Mass | m_cat | 1.0 | g |
| Reactant Feed Rate | F | 0.05 | mL/min |
| Weight Hourly Space Velocity | WHSV | 2.0 | h⁻¹ |
| Carrier Gas Flow Rate | V_gas | 30 | mL/min |
Table 2: Expected Product Distribution from Cracking of this compound
The cracking of a branched C12 alkane is expected to yield a complex mixture of smaller hydrocarbons. Catalytic cracking typically favors the production of branched alkanes and alkenes.[1][14]
| Product Class | Examples | Expected Yield (wt%) |
| Light Gases (C1-C2) | Methane, Ethane, Ethene | 5 - 10 |
| LPG Fraction (C3-C4) | Propane, Propene, Butanes, Butenes | 20 - 30 |
| Gasoline Fraction (C5-C10) | Branched Alkanes, Alkenes | 40 - 60 |
| Aromatics | Benzene, Toluene, Xylenes | 5 - 15 |
| Coke & Heavy Products | - | < 5 |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental setup for the catalytic cracking of this compound.
Conceptual Reaction Pathway
This diagram outlines the simplified ionic mechanism for the catalytic cracking of a branched alkane on a zeolite catalyst surface.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. studymind.co.uk [studymind.co.uk]
- 3. PP060 - Catalytic Cracking of Hydrocarbons [science.cleapss.org.uk]
- 4. scienomics.com [scienomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What is a zeolite catalyst in catalytic cracking? [eureka.patsnap.com]
- 7. Selectivity descriptors of the catalytic n-hexane cracking process over 10-membered ring zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry of Catalytic Cracking | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 9. benchchem.com [benchchem.com]
- 10. GC-MS analysis of hydrocarbons formed after catalytic cracking of heavy oil | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GC-MS analysis of hydrocarbons formed after catalytic cracking of heavy oil: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Distribution of Products | FSC 432: Petroleum Refining [courses.ems.psu.edu]
Troubleshooting & Optimization
Technical Support Center: Separation of 4-Ethyl-2,3-dimethyloctane Isomers
Welcome to the technical support center for the analysis and separation of 4-Ethyl-2,3-dimethyloctane isomers. This resource is designed for researchers, scientists, and drug development professionals to address the complex challenges associated with separating the stereoisomers of this C12H26 alkane. Due to its three chiral centers, this compound can exist as eight different stereoisomers (four pairs of enantiomers), which exhibit very similar physicochemical properties, making their separation a significant analytical challenge.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate the isomers of this compound?
A1: The primary challenge lies in the high structural similarity of the isomers. As stereoisomers, they share the same molecular formula (C12H26) and connectivity, differing only in the spatial arrangement of atoms.[1] This results in nearly identical boiling points, polarities, and mass spectral fragmentation patterns, making separation by standard chromatographic or distillation techniques extremely difficult.[2]
Q2: What is the most effective analytical technique for separating these isomers?
A2: High-resolution capillary gas chromatography (GC) is the most effective and commonly used technique for separating complex mixtures of branched alkane isomers.[2][3] Success hinges on selecting a GC column with a highly selective stationary phase and optimizing the temperature program to resolve the small differences in volatility and molecular shape among the isomers.[4][5] For separating the enantiomeric pairs, chiral gas chromatography is necessary.[6]
Q3: I am observing significant peak co-elution in my gas chromatogram. What could be the cause?
A3: Co-elution of these isomers is a frequent issue and can be caused by several factors:
-
Inappropriate GC Column: The stationary phase may not be selective enough for these closely related nonpolar compounds.[7]
-
Suboptimal Temperature Program: A rapid temperature ramp can prevent proper separation.[7]
-
Incorrect Carrier Gas Flow Rate: The flow rate might be too high or low, reducing column efficiency.[8]
-
Column Overload: Injecting a sample that is too concentrated can lead to broadened, overlapping peaks.[5]
Q4: Can mass spectrometry (MS) be used to differentiate the isomers?
A4: While standard electron ionization mass spectrometry (EI-MS) will produce a molecular ion peak at m/z 170 for all isomers, the fragmentation patterns are often very similar, making differentiation challenging.[9][10][11] However, examining subtle differences in the relative abundances of fragment ions across a chromatographic peak can sometimes indicate the presence of co-eluting isomers.[7][12]
Q5: How can I separate the enantiomeric pairs of this compound?
A5: Separating enantiomers requires a chiral environment. This is achieved using a chiral stationary phase (CSP) in either gas chromatography (chiral GC) or high-performance liquid chromatography (chiral HPLC).[6][13] Cyclodextrin-based columns are commonly used for chiral GC separations of volatile compounds like alkanes.[6][14]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the separation of this compound isomers.
Guide 1: Resolving Peak Co-elution in Gas Chromatography
Symptom: Poor resolution (Rs < 1.5) between isomer peaks, appearing as shoulders or a single broad peak.
| Step | Action | Rationale |
| 1. Optimize Temperature Program | Decrease the initial oven temperature and slow down the ramp rate (e.g., from 10°C/min to 2°C/min). | This increases the interaction time of the analytes with the stationary phase, enhancing separation based on minor differences in volatility.[5] |
| 2. Adjust Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve maximum column efficiency. | An optimal flow rate minimizes band broadening, leading to sharper peaks and better resolution. Flow rates that are too high or too low can decrease separation performance.[8] |
| 3. Evaluate GC Column | If optimization fails, switch to a column with higher selectivity. Consider a longer column or one with a smaller internal diameter. | A longer column increases the number of theoretical plates, improving resolving power.[4] A non-polar, high-resolution column (e.g., a specialized petro-analysis column) is often required for hydrocarbon isomers.[15][16] |
| 4. Consider GCxGC | For highly complex mixtures where co-elution persists, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolving power. | GCxGC utilizes two columns with different separation mechanisms, providing a much higher peak capacity to resolve complex isomeric mixtures.[4] |
Guide 2: Identifying Isomers with Mass Spectrometry
Symptom: All separated peaks show nearly identical mass spectra, making confident identification impossible.
| Step | Action | Rationale |
| 1. Examine Extracted Ion Chromatograms (EICs) | Acquire mass spectra across each peak. Look for changes in the relative abundance of fragment ions from the beginning to the end of the peak. | Even if the full spectra look similar, the relative intensities of certain fragment ions might differ slightly between isomers, and changes across a single peak confirm co-elution.[7] |
| 2. Use Retention Indices | Analyze a standard mixture of n-alkanes under the same conditions to calculate the Kováts retention index for each isomer peak. | Retention indices are more reproducible than retention times and can help in comparing data with literature values for tentative identification, as they relate the retention of a compound to that of linear alkanes.[5] |
| 3. Employ Soft Ionization Techniques | Consider using chemical ionization (CI) or photoionization (PI) if available. | These "softer" ionization methods may produce different fragmentation patterns or more abundant molecular ions compared to electron ionization, potentially revealing subtle structural differences between isomers. |
Experimental Protocols
Protocol 1: High-Resolution GC-FID for Diastereomer Separation
This protocol provides a starting point for separating the diastereomers of this compound.
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
High-resolution capillary column (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness, non-polar stationary phase like 100% dimethylpolysiloxane).[4]
-
-
Sample Preparation:
-
Prepare a 100 ppm solution of the isomer mixture in a volatile, high-purity solvent such as n-hexane.
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (100:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 2°C/min to 200°C.
-
Hold at 200°C for 10 minutes.
-
-
Detector Temperature: 280°C
-
-
Data Analysis:
-
Identify peaks based on retention time. Calculate the resolution between adjacent peaks to assess separation quality.
-
Protocol 2: Chiral GC-MS for Enantiomer Analysis
This protocol outlines a method for the enantioselective analysis of the isomers.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (MS).
-
Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a cyclodextrin-based stationary phase).[6]
-
-
Sample Preparation:
-
Prepare a 100 ppm solution of the isomer mixture in n-hexane.
-
-
GC Conditions:
-
Inlet Temperature: 230°C
-
Injection Mode: Split (50:1 ratio)
-
Carrier Gas: Hydrogen, at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 1°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
-
Data Analysis:
-
Separate enantiomeric pairs will have different retention times. Use the mass spectra to confirm the identity of the eluting compounds.
-
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting isomers in GC.
Caption: General experimental workflow for GC analysis of isomers.
References
- 1. biocompare.com [biocompare.com]
- 2. vurup.sk [vurup.sk]
- 3. Hydrocarbons | Products | GL Sciences [glsciences.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Dodecane [webbook.nist.gov]
- 11. Dodecane(112-40-3) MS [m.chemicalbook.com]
- 12. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. orochem.com [orochem.com]
- 16. chromtech.com [chromtech.com]
Technical Support Center: Optimizing Yield for 4-Ethyl-2,3-dimethyloctane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethyl-2,3-dimethyloctane. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and visualizations of workflows and reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for preparing this compound?
A1: Two highly effective methods for the synthesis of this compound are the Grignard-based synthesis followed by deoxygenation and the Corey-House synthesis. The Grignard approach involves the reaction of a ketone with an organomagnesium halide to form a tertiary alcohol, which is subsequently reduced to the target alkane. The Corey-House synthesis provides a direct coupling of an alkyl halide with a lithium dialkylcuprate to form the C-C bond.[1][2][3]
Q2: How can I confirm the successful synthesis and purity of this compound?
A2: The primary method for confirming the structure and assessing the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatogram will indicate the purity by the presence of a major peak corresponding to the product and minor peaks for any impurities. The mass spectrum of the product will show a molecular ion peak (or fragments corresponding to its loss) and a characteristic fragmentation pattern for a branched alkane.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used for structural elucidation.
Q3: What are the main challenges in purifying this compound?
A3: As a non-polar alkane, this compound can be challenging to separate from structurally similar, non-polar side-products. Fractional distillation is a suitable technique if the boiling points of the components are sufficiently different. For high-purity samples, column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) is effective.[4] Removing high-boiling polar solvents like DMF or DMSO used in some reaction workups requires extensive aqueous washing.[5]
Troubleshooting Guides
Route 1: Grignard Reaction and Barton-McCombie Deoxygenation
This route involves two main stages:
-
Grignard Reaction: Synthesis of 4-Ethyl-2,3-dimethyloctan-4-ol from 3,4-dimethylhexan-2-one and ethylmagnesium bromide.
-
Barton-McCombie Deoxygenation: Reduction of the tertiary alcohol to this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of tertiary alcohol | 1. Inactive magnesium turnings.[6] 2. Wet glassware or solvent.[6] 3. Steric hindrance from the ketone.[3][7] | 1. Activate magnesium with a small crystal of iodine or by gentle heating. 2. Flame-dry all glassware and use anhydrous solvents. 3. Use a less sterically hindered Grignard reagent if possible, or consider an alternative synthetic route. |
| Presence of a significant amount of starting ketone in the product mixture | 1. Incomplete reaction. 2. Enolization of the ketone by the Grignard reagent acting as a base.[3][7] | 1. Increase the reaction time or use a slight excess of the Grignard reagent. 2. Perform the reaction at a lower temperature to favor nucleophilic addition over enolization. |
| Formation of Wurtz coupling side-product (butane) | The Grignard reagent has reacted with unreacted ethyl bromide. | Add the ethyl bromide solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide. |
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final alkane | 1. Incomplete formation of the thiocarbonyl derivative. 2. Inefficient radical chain reaction.[8] | 1. Ensure complete conversion of the alcohol to the xanthate or other thiocarbonyl derivative. 2. Add a radical initiator like AIBN to ensure consistent initiation of the reaction.[9] |
| Recovery of the starting alcohol | Incomplete deoxygenation. | Increase the amount of tributyltin hydride and radical initiator, and ensure the reaction is heated to an appropriate temperature to maintain the chain reaction. |
| Difficulty in removing tin byproducts | Tributyltin compounds are notoriously difficult to remove completely.[8] | After the reaction, quench with an aqueous solution of KF to precipitate tributyltin fluoride, which can be removed by filtration.[8] Alternatively, use a tin-free deoxygenation method. |
Route 2: Corey-House Synthesis
This route involves the coupling of a lithium dialkylcuprate with an appropriate alkyl halide. For this compound, a plausible route is the reaction of lithium di(sec-butyl)cuprate with 1-bromo-2-methylbutane (B81432).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired alkane | 1. Poor quality of the organolithium reagent. 2. Incomplete formation of the Gilman reagent (lithium dialkylcuprate).[10] 3. Use of a sterically hindered alkyl halide.[11] | 1. Ensure the alkyllithium reagent is freshly prepared or properly titrated. 2. Allow sufficient time for the reaction between the alkyllithium and copper(I) iodide at the appropriate temperature. 3. This reaction works best with primary alkyl halides.[12] If a secondary halide is used, yields may be lower. |
| Formation of homocoupled byproducts (e.g., octane, 3,4-dimethylhexane) | Reaction of the Gilman reagent with itself or unreacted alkyl halide. | This is a common side reaction. Optimizing the stoichiometry and reaction temperature can help minimize these byproducts. |
| Reaction fails to proceed | Incompatible functional groups on the substrates. | The Corey-House synthesis is sensitive to many functional groups. Ensure that your starting materials do not contain acidic protons or other reactive moieties.[13] |
Experimental Protocols
Route 1: Grignard Reaction and Barton-McCombie Deoxygenation
Part A: Synthesis of 4-Ethyl-2,3-dimethyloctan-4-ol
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to the magnesium. The reaction is initiated with a crystal of iodine if necessary. After the addition is complete, reflux the mixture for 30 minutes.[6]
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 3,4-dimethylhexan-2-one (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 1 hour.[6]
-
Work-up: Cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part B: Barton-McCombie Deoxygenation
-
Formation of Xanthate: To a solution of 4-Ethyl-2,3-dimethyloctan-4-ol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq). Stir for 30 minutes, then add carbon disulfide (1.5 eq) and stir for another 30 minutes. Finally, add methyl iodide (1.5 eq) and stir at room temperature for 2 hours.
-
Deoxygenation: To the crude xanthate, add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN in toluene. Reflux the mixture for 4-6 hours.[8]
-
Work-up and Purification: Cool the reaction and remove the solvent. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield this compound.
Route 2: Corey-House Synthesis
-
Preparation of Lithium di(sec-butyl)cuprate (Gilman Reagent): To a solution of sec-butyllithium (B1581126) (2.0 eq) in anhydrous diethyl ether at -78 °C, add copper(I) iodide (1.0 eq) and allow the mixture to warm slightly to form a clear solution of the Gilman reagent.[10]
-
Coupling Reaction: Cool the Gilman reagent to 0 °C and add a solution of 1-bromo-2-methylbutane (1.0 eq) in anhydrous diethyl ether dropwise. Stir the reaction at 0 °C for 2-4 hours.[12]
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by fractional distillation or column chromatography (hexanes).
Visualizations
Caption: Workflow for the Grignard-based synthesis of this compound.
Caption: Workflow for the Corey-House synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard reaction step.
References
- 1. researchgate.net [researchgate.net]
- 2. GCMS Section 6.9.2 [people.whitman.edu]
- 3. studylib.net [studylib.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 12. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 13. youtube.com [youtube.com]
avoiding thermal degradation during distillation of 4-Ethyl-2,3-dimethyloctane
Technical Support Center: Distillation of 4-Ethyl-2,3-dimethyloctane
This guide provides technical support for the distillation of this compound, with a focus on preventing thermal degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product Discoloration (Yellowing or Browning) | Thermal degradation of the compound due to excessive temperature. | Immediately reduce the heat to the distillation flask. Lower the distillation temperature by decreasing the system pressure (increasing the vacuum). |
| Low Distillate Yield | Incomplete distillation due to insufficient heating or vacuum. Alternatively, thermal decomposition may be leading to the loss of product. | Ensure the vacuum system is free of leaks and the pump is operating efficiently to achieve the target pressure. Gradually and carefully increase the heating mantle temperature. If decomposition is suspected, lower the pressure further. |
| Pressure Fluctuations in the System | Leaks in the distillation apparatus. Inconsistent performance of the vacuum pump. Bumping or uneven boiling of the liquid. | Check all joints and seals for leaks using a vacuum gauge. Ensure the vacuum pump is properly maintained and has fresh oil if it is an oil-based pump. Use a stirring mechanism (magnetic stir bar or overhead stirrer) to ensure smooth boiling. |
| Unexpected Side Products in Distillate | Thermal cracking or isomerization of the target molecule at high temperatures. | The most effective solution is to lower the distillation temperature by employing a high vacuum. Consider using a shorter path distillation apparatus to minimize the residence time of the compound at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for distilling this compound to avoid thermal degradation?
A1: Due to the high boiling point of this compound, vacuum distillation is the recommended method to prevent thermal degradation.[1][2] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that minimizes the risk of decomposition.[1][2]
Q2: What is the estimated atmospheric boiling point of this compound?
Q3: At what temperature should I expect this compound to start decomposing?
A3: Specific thermal decomposition data for this compound is not available. However, branched alkanes are generally more thermally stable than their straight-chain counterparts.[6][7][8] As a general precaution for high-molecular-weight organic compounds, it is best to keep the distillation temperature as low as possible.
Q4: How does vacuum level affect the distillation temperature?
A4: The distillation temperature is highly dependent on the vacuum level. A lower pressure will result in a lower boiling point. For heat-sensitive compounds, a high vacuum (low pressure) is crucial.[1][9]
Estimated Boiling Point of this compound at Various Pressures
| Pressure (Torr) | Estimated Boiling Point (°C) |
| 760 (Atmospheric) | ~210 - 220 |
| 10 | ~110 - 120 |
| 1 | ~70 - 80 |
| 0.1 | ~40 - 50 |
Note: These are estimated values and should be used as a guideline. The optimal distillation conditions should be determined empirically.
Experimental Protocol: Vacuum Distillation of this compound
Objective: To purify this compound while minimizing thermal degradation.
Apparatus:
-
Round-bottom flask
-
Heating mantle with stirrer
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask
-
Vacuum pump
-
Vacuum gauge
-
Cold trap
-
Thermometer or temperature probe
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Place a stir bar in the round-bottom flask containing the crude this compound.
-
Vacuum Application: Connect the vacuum pump to the distillation apparatus with a cold trap in between. Slowly and carefully apply the vacuum to the system.
-
Heating: Once the desired vacuum level is reached and stable, begin to gently heat the distillation flask using the heating mantle.
-
Distillation: Monitor the temperature of the vapor as the compound begins to distill. Collect the fraction that distills over at a steady temperature.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
Visualizations
Caption: Troubleshooting workflow for distillation issues.
Caption: Relationship between pressure, temperature, and stability.
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 3. tutorchase.com [tutorchase.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes | Chemistry | Study.com [study.com]
- 8. Relative Stability of Acyclic Alkanes | OpenOChem Learn [learn.openochem.org]
- 9. vacculex.com [vacculex.com]
Technical Support Center: Resolving Co-eluting Peaks with 4-Ethyl-2,3-dimethyloctane in GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the gas chromatography (GC) analysis of 4-Ethyl-2,3-dimethyloctane and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in the GC analysis of branched alkanes like this compound?
A1: Co-elution of branched alkanes, such as this compound, primarily stems from their similar physicochemical properties. The main causes include:
-
Inadequate Column Selectivity: The stationary phase of the GC column may not have the appropriate chemistry to differentiate between structurally similar isomers. For non-polar alkanes, a non-polar stationary phase is generally recommended.
-
Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to separate compounds with very close boiling points. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.
-
Sub-optimal GC Method Parameters: An improperly configured temperature program (e.g., ramp rate is too fast) or an incorrect carrier gas flow rate can lead to insufficient separation.
Q2: How can I confirm that I am observing co-elution and not just poor peak shape?
A2: Differentiating between co-elution and other chromatographic problems is crucial. Here’s how you can investigate:
-
Peak Shape Analysis: Co-eluting peaks often present as asymmetrical or shouldered peaks. A clear sign is a peak that is broader than expected or has a distorted shape that is not a classic Gaussian or Lorentzian peak.
-
Mass Spectrometry (MS) Data: If you are using a GC-MS system, you can examine the mass spectra across the peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it is a strong indication of multiple components eluting at the same time.
Q3: Which type of GC column is best suited for separating this compound from its isomers?
A3: For the separation of non-polar compounds like alkanes and their isomers, the principle of "like dissolves like" applies. Therefore, a non-polar stationary phase is the most appropriate choice. Commonly used and effective non-polar phases include:
-
100% Dimethylpolysiloxane (e.g., DB-1, HP-1, SPB-1)
-
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms, SPB-5)
The elution order on these columns will generally follow the boiling points of the compounds. Highly branched isomers tend to have lower boiling points and, therefore, elute earlier than their less branched or straight-chain counterparts.
Troubleshooting Guide: Resolving Co-eluting Peaks
If you are experiencing co-elution with this compound, follow this step-by-step troubleshooting guide.
Step 1: Optimize the Oven Temperature Program
The temperature program is one of the most powerful parameters for improving the resolution of closely eluting compounds.
-
Decrease the Temperature Ramp Rate: A slower ramp rate allows for more interaction between the analytes and the stationary phase, which can significantly enhance separation. Try reducing the ramp rate in increments of 1-2 °C/min.
-
Lower the Initial Oven Temperature: A lower starting temperature can improve the focusing of early-eluting compounds at the head of the column, leading to better separation. Consider decreasing the initial temperature by 10-20 °C.
-
Introduce an Isothermal Hold: Adding a hold at a temperature just below the elution temperature of the co-eluting pair can sometimes improve their separation.
Step 2: Adjust the Carrier Gas Flow Rate
The linear velocity of the carrier gas affects column efficiency (the number of theoretical plates).
-
Optimize for Your Column: Ensure your carrier gas (typically Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column's internal diameter. This information is usually provided by the column manufacturer. Operating at the optimal flow rate maximizes resolution.
Step 3: Evaluate and Consider Changing the GC Column
If optimizing the method parameters on your current column does not resolve the co-elution, you may need to consider a different column.
-
Increase Column Length: Doubling the column length will double the number of theoretical plates and can increase resolution by a factor of approximately 1.4. If you are using a 30 m column, consider a 60 m column.
-
Decrease Column Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm instead of 0.25 mm) provides higher efficiency and better resolution, though with a lower sample capacity.
-
Increase Film Thickness: For highly volatile compounds, a thicker stationary phase film can increase retention and improve separation.
Below is a troubleshooting workflow to guide your decision-making process.
Quantitative Data Summary
The following table provides representative Kovats Retention Indices (RI) for n-dodecane and some of its branched isomers on a non-polar (5% phenyl-95% dimethylpolysiloxane) stationary phase. Retention indices are a standardized measure of retention and can be used to help identify compounds. Note that the exact retention times will vary depending on the specific instrument and method conditions, but the elution order should remain consistent.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Kovats Retention Index (DB-5 or similar) |
| n-Dodecane | Dodecane | 112-40-3 | C₁₂H₂₆ | 1200 |
| Analyte of Interest | This compound | 62184-00-3 | C₁₂H₂₆ | ~1180 - 1195 |
| Potential Co-elutant | 2,6,7-Trimethyldecane | 10105-43-8 | C₁₃H₂₈ | ~1185 - 1200 |
| Potential Co-elutant | 3-Methylundecane | 1002-43-3 | C₁₂H₂₆ | ~1170 - 1185 |
| Potential Co-elutant | 4-Methylundecane | 2847-73-6 | C₁₂H₂₆ | ~1165 - 1180 |
Note: The provided Kovats RI for this compound and its potential co-elutants are estimated based on typical elution patterns of branched alkanes. Actual values may vary.
Experimental Protocols
The following is a detailed starting methodology for the GC analysis of this compound. This protocol is a starting point and may require further optimization based on your specific instrumentation and sample matrix.
Sample Preparation
-
Accurately prepare a stock solution of this compound and any other relevant isomers in a volatile, high-purity solvent such as hexane (B92381) or pentane. A typical stock concentration is 1000 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of your samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
If performing quantitative analysis, add a suitable internal standard (e.g., n-undecane or another branched alkane not present in the sample) at a constant concentration to all standards and samples.
-
Dissolve or dilute your unknown samples in the same solvent to an estimated concentration within the calibration range.
GC-FID/MS Instrumentation and Conditions
-
System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: HP-5ms, DB-5ms, or equivalent (5% phenyl-95% dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/Splitless injector at 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1 (this can be adjusted based on sample concentration).
-
Oven Temperature Program (Starting Point):
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: 2 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Detector:
-
FID: 280 °C.
-
MS: Transfer line at 280 °C, Ion source at 230 °C, Quadrupole at 150 °C. Acquire data in full scan mode (e.g., m/z 40-300).
-
Data Analysis
-
Peak Identification: Identify the peaks of interest based on their retention times compared to the standards. For GC-MS, confirm the identity by comparing the acquired mass spectrum with a reference library.
-
Quantification: Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards. Determine the concentration of this compound in your samples using the regression equation from the calibration curve.
The following diagram illustrates the general experimental workflow.
troubleshooting mass spectrometry fragmentation of 4-Ethyl-2,3-dimethyloctane
Technical Support Center: Mass Spectrometry Analysis
This technical support guide provides troubleshooting information and frequently asked questions regarding the mass spectrometry fragmentation of 4-Ethyl-2,3-dimethyloctane. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion (M+) peak for this compound, and why might it be weak or absent in my spectrum?
The molecular formula for this compound is C12H26, with a molecular weight of approximately 170.33 g/mol .[1][2] In electron ionization (EI) mass spectrometry, the molecular ion peak is often very weak or entirely absent for highly branched alkanes like this one.[3][4][5] This is because the high energy of the ionization process leads to extensive and rapid fragmentation. The molecule preferentially cleaves at the branching points to form more stable secondary and tertiary carbocations, leaving few intact molecular ions to be detected.[3][5][6][7]
Q2: What are the primary fragment ions expected from the fragmentation of this compound?
Fragmentation of branched alkanes is dominated by cleavage at the branching points, favoring the formation of the most stable carbocations.[5][6] For this compound, the key fragmentation pathways involve the loss of various alkyl radicals. The most significant cleavages are expected to occur around the heavily substituted carbons (C2, C3, and C4) to form stable tertiary carbocations. The loss of the largest alkyl fragment at a branch point is often a favored pathway.[4]
Data Presentation: Predicted Fragmentation of this compound
| Cleavage Bond | Lost Radical | Mass of Lost Radical (amu) | Observed Fragment Ion (m/z) | Stability of Resulting Carbocation |
| C4-C5 | Butyl (C4H9) | 57 | 113 | Tertiary |
| C3-C4 | Pentyl (C5H11) | 71 | 99 | Tertiary |
| C2-C3 | Hexyl (C6H13) | 85 | 85 | Tertiary |
| C4-Ethyl | Ethyl (C2H5) | 29 | 141 | Secondary |
| C3-Methyl | Methyl (CH3) | 15 | 155 | Tertiary |
Q3: My mass spectrum shows a high baseline and numerous unexpected peaks. What are the likely causes?
A high baseline or the presence of unexpected peaks often points to contamination issues. Potential sources include:
-
System Contamination: The ion source, transfer line, or other mass spectrometer components may be contaminated.[8] Running a blank analysis can help diagnose this.[8]
-
Solvent or Reagent Impurities: Always use high-purity, LC-MS, or GC-MS grade solvents and reagents to avoid introducing contaminants.[8]
-
Gas Leaks: Leaks in the carrier gas lines can introduce air (nitrogen, oxygen, water), leading to a high background signal.[9] It is crucial to regularly check for leaks at all fittings and connections.[10]
-
Column Bleed: If you are using gas chromatography (GC-MS), older or overheated columns can shed stationary phase material, resulting in a rising baseline and characteristic bleed peaks.
Q4: I am observing very low signal intensity or no peaks at all. What troubleshooting steps should I take?
Low or absent signal can stem from several issues throughout the analytical workflow:
-
Sample Concentration: The analyte concentration may be too low for detection.[8] Consider concentrating the sample or injecting a larger volume, being mindful of potential column overload.[8]
-
Ionization Efficiency: Suboptimal ion source parameters (e.g., temperature, electron energy) can lead to poor ionization.[8][11] Regular tuning and calibration of the mass spectrometer are essential for maintaining performance.[11]
-
Leaks in the System: A significant leak can lead to a loss of sensitivity and prevent the sample from reaching the detector effectively.[10]
-
Detector Issues: Ensure that the detector is functioning correctly and that the flame (in the case of a flame ionization detector) is lit with proper gas flows.[10]
Q5: How can I confirm the molecular weight of this compound if the molecular ion is not visible with Electron Ionization (EI)?
When a hard ionization technique like EI results in the absence of a molecular ion, using a "soft" ionization technique is the recommended approach.[8]
-
Chemical Ionization (CI): CI is a less energetic method that is much more likely to produce a prominent protonated molecule ([M+H]+) or an adduct ion.[8] This allows for confident determination of the molecular weight.
Experimental Protocols
Protocol: GC-MS Analysis of this compound using Electron Ionization (EI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-250.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Examine the mass spectrum for the characteristic fragment ions and the (potentially absent) molecular ion at m/z 170.
-
Compare the obtained fragmentation pattern with the expected values and library spectra if available.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the mass spectrometry analysis of branched alkanes.
Caption: Troubleshooting workflow for mass spectrometry fragmentation analysis.
References
- 1. This compound | C12H26 | CID 15732319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-ethyl-2,2-dimethyloctane [webbook.nist.gov]
- 3. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 4. GCMS Section 6.9.2 [people.whitman.edu]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. gmi-inc.com [gmi-inc.com]
Technical Support Center: Optimizing NMR Sample Preparation for 4-Ethyl-2,3-dimethyloctane
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preparing high-quality NMR samples of 4-Ethyl-2,3-dimethyloctane and similar non-polar, branched alkanes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Signal-to-Noise Ratio | Low sample concentration. | Increase the amount of this compound in the sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[1] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower sensitivity of the ¹³C nucleus.[1] |
| Insufficient number of scans. | Increase the number of scans during NMR data acquisition. | |
| Broad, Poorly Resolved Peaks | Sample is too concentrated, leading to high viscosity.[1][2] | Dilute the sample. While a higher concentration is needed for ¹³C NMR, an overly viscous sample can lead to peak broadening in ¹H spectra.[1] |
| Presence of solid particles. | Filter the sample solution through a Pasteur pipette with a small plug of glass wool to remove any suspended particles.[3] | |
| Poor shimming of the magnetic field. | Ensure the sample volume is adequate for the NMR tube being used (typically 40-50 mm sample height) to allow for proper shimming.[4][5][6] Insufficient volume can lead to poor shimming and consequently, spectra with poor resolution and line shape.[4] | |
| Presence of paramagnetic impurities. | Remove paramagnetic ions, such as residual metal catalysts, as they can cause significant line broadening.[1][7] | |
| Unexpected Peaks in the Spectrum | Contamination from residual solvent from cleaning (e.g., acetone).[8] | Thoroughly dry NMR tubes before use. It can take several hours for residual acetone (B3395972) to evaporate completely, even from an oven-dried tube.[8] |
| Water contamination in the deuterated solvent. | Use a fresh, sealed bottle of deuterated solvent. Solvents can absorb atmospheric moisture once opened.[5][8] For sensitive samples, consider drying the solvent over molecular sieves.[6] | |
| Impurities in the sample itself. | Purify the this compound sample before preparing the NMR sample. | |
| Grease or other contaminants. | Ensure all glassware and the NMR tube are scrupulously clean. Avoid using grease on any joints if possible. | |
| Inaccurate Integrations | Overlapping peaks. | Try using a different deuterated solvent. Aromatic solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d, potentially resolving overlapping signals.[8] |
| Poor baseline correction. | Ensure the baseline of the processed spectrum is flat for accurate integration.[9] | |
| Short relaxation delay (D1) for quantitative analysis. | For quantitative ¹³C NMR, ensure the relaxation delay is sufficiently long (at least 5 times the longest T1) to allow for full relaxation of all nuclei.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best deuterated solvent for this compound?
A1: As a non-polar alkane, this compound should be highly soluble in common non-polar deuterated solvents. The most common and preferred choice is deuterated chloroform (B151607) (CDCl₃).[2] Other suitable options include deuterated benzene (B151609) (C₆D₆), deuterated dichloromethane (B109758) (CD₂Cl₂), and deuterated acetone (acetone-d₆).[2][11] The choice may also depend on the need to resolve specific proton signals, as different solvents can induce slight changes in chemical shifts.[8]
Q2: How much sample do I need for a good spectrum?
A2: The required amount of sample depends on the type of NMR experiment. For a standard ¹H NMR spectrum, 5-25 mg of your compound dissolved in 0.6-0.7 mL of solvent is generally sufficient.[1] For a ¹³C NMR spectrum, which is inherently less sensitive, a higher concentration is needed, typically 50-100 mg.[1]
Q3: My sample volume is limited. What can I do?
A3: If you have a limited amount of sample, you can use specialized NMR tubes like Shigemi tubes. These tubes are designed to require a smaller sample volume (e.g., 250 µL) to achieve the necessary sample height for optimal shimming and signal detection.[4]
Q4: Why is it important to filter my NMR sample?
A4: It is crucial to filter your sample to remove any undissolved particles, dust, or fibers.[12] These solid particles can disrupt the homogeneity of the magnetic field within the sample, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[3]
Q5: Can I reuse my NMR tubes?
A5: Yes, high-quality NMR tubes can be reused. However, they must be thoroughly cleaned to remove any residual sample and solvent. A common procedure is to rinse with a suitable solvent (like acetone), followed by thorough drying. Avoid using brushes or abrasive cleaners that can scratch the inside of the tube, as this can negatively impact spectral quality.[12] Do not use tubes that are chipped or cracked.
Quantitative Data Summary
| Parameter | ¹H NMR | ¹³C NMR | Notes |
| Sample Mass | 5 - 25 mg[1] | 50 - 100 mg[1] | For small molecules (<1000 g/mol ). |
| Concentration | ~10 - 50 mM | ~100 - 200 mM | Dependent on molecular weight. |
| Solvent Volume | 0.6 - 0.7 mL | 0.6 - 0.7 mL | For standard 5 mm NMR tubes.[1] |
| Sample Height | 40 - 50 mm | 40 - 50 mm | Critical for good shimming.[4][6] |
Experimental Protocol: Standard NMR Sample Preparation
-
Weigh the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) directly into a clean, dry vial.
-
Add Solvent: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolve the Sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be homogeneous and transparent.
-
Filter the Solution: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip.
-
Transfer to NMR Tube: Carefully filter the sample solution through the glass wool-plugged pipette directly into a clean, high-quality 5 mm NMR tube. This will remove any particulate matter.
-
Check Sample Height: Ensure the height of the solution in the NMR tube is between 40 and 50 mm.[6]
-
Cap and Label: Cap the NMR tube securely. Label the tube clearly with the sample identification just below the cap.[2]
-
Final Check: Invert the tube a few times to ensure the solution is well-mixed, especially if prepared at a higher concentration.[5] The sample is now ready for NMR analysis.
Visualization
Caption: Workflow for NMR sample preparation of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. sites.uclouvain.be [sites.uclouvain.be]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. organomation.com [organomation.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
overcoming solubility issues with 4-Ethyl-2,3-dimethyloctane in polar solvents
< Welcome to the Technical Support Center for 4-Ethyl-2,3-dimethyloctane. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in polar solvents?
A: this compound is a branched-chain alkane, a type of saturated hydrocarbon.[1] Its molecular structure consists entirely of carbon and hydrogen atoms connected by single bonds, making it a nonpolar molecule.[2] Polar solvents, like water, have molecules with an uneven distribution of electrical charge. According to the principle of "like dissolves like," polar solvents readily dissolve other polar or ionic compounds, but not nonpolar ones.[3][4] Alkanes are hydrophobic ("water-fearing") because they cannot form hydrogen bonds with water, leading to their very low solubility.[5][6]
Q2: I observed a precipitate after adding my DMSO stock of this compound to my aqueous assay buffer. What happened?
A: This is a common issue known as compound "crashing out" or precipitation. While this compound may dissolve in a 100% organic solvent like DMSO, this does not ensure its solubility in a final aqueous solution.[7] The significant shift in solvent polarity upon dilution into the buffer dramatically lowers the compound's solubility limit, causing it to precipitate.[8]
Q3: What is the highest concentration of DMSO I can use in my cell-based assay?
A: As a general guideline, the final concentration of DMSO in cell culture assays should be kept at or below 1%, with 0.1% being considered safe for most cell lines to avoid solvent-induced toxicity or off-target effects.[9] It is crucial to run a vehicle control with the same final DMSO concentration as your test samples to properly assess any effects of the solvent itself.[9]
Q4: Are there alternatives to DMSO for making a stock solution?
A: While DMSO is a powerful and common solvent for nonpolar compounds, other options include ethanol (B145695), methanol, or isopropanol.[9][10] However, these also have limits on the concentrations tolerated by biological systems and may not offer significantly better performance for highly nonpolar alkanes. The fundamental issue remains the compound's inherent hydrophobicity.
Troubleshooting Guide: Resolving Precipitation Issues
If you are encountering precipitation of this compound in your experiments, follow this step-by-step guide.
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} caption: Troubleshooting workflow for compound precipitation.
Solubilization Strategies & Experimental Protocols
Due to its nonpolar nature, specialized formulation strategies are required to dissolve this compound in aqueous media. Below are three common approaches.
Co-Solvent Systems
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[11][12]
Potential Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
Protocol: Determining Co-solvent Tolerance and Efficacy
-
Prepare Stock: Prepare a 100 mM stock solution of this compound in 100% ethanol.
-
Set Up Co-solvent Blends: In separate tubes, prepare a series of your aqueous buffer containing increasing percentages of ethanol (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Test Solubility: Add the stock solution to each blend to achieve the desired final concentration of the compound. For example, add 2 µL of the 100 mM stock to 98 µL of each buffer blend for a final concentration of 2 mM.
-
Observe: Vortex each tube and visually inspect for precipitation or turbidity against a dark background.
-
Validate Biologically: It is crucial to determine the highest co-solvent concentration that does not adversely affect your biological system (e.g., enzyme activity or cell viability). Run vehicle controls for each co-solvent percentage.
Surfactant-Mediated Solubilization (Micellar Solubilization)
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical aggregates called micelles in water.[13] The nonpolar core of these micelles can encapsulate hydrophobic molecules like this compound, effectively dispersing them in the aqueous phase.[14][15]
Recommended Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Cremophor® EL
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Micellar solubilization mechanism.
Protocol: Solubilization with Tween® 80
-
Prepare Surfactant Solution: Prepare a 1% (w/v) solution of Tween® 80 in your aqueous assay buffer.
-
Prepare Compound Stock: Create a concentrated stock of this compound in an organic solvent like DMSO or ethanol (e.g., 100 mM).
-
Dilution Method: Add the concentrated stock directly into the 1% Tween® 80 buffer solution while vortexing to achieve the final desired concentration. The mechanical agitation helps facilitate the formation of drug-loaded micelles.
-
Control: Ensure your vehicle control contains the same final concentrations of both the organic solvent and Tween® 80.
Cyclodextrin (B1172386) Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate nonpolar "guest" molecules, like this compound, forming a water-soluble "inclusion complex."[17][18]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Protocol: Preparation by Co-evaporation
-
Dissolve Components: Dissolve this compound in a suitable organic solvent (e.g., ethanol). In a separate container, dissolve an equimolar amount of HP-β-CD in water.[17]
-
Mix and Evaporate: Add the drug solution to the cyclodextrin solution under constant stirring.[17] Evaporate the solvent system using a rotary evaporator or by gentle heating under a stream of nitrogen to obtain a solid powder.
-
Reconstitute: The resulting solid powder is the inclusion complex, which should now be directly soluble in your aqueous assay buffer.
-
Confirmation: Techniques like DSC or FTIR can be used to confirm the formation of the inclusion complex.[19]
Data Summary: Solubility Enhancement Strategies
The following table provides a hypothetical comparison of the expected aqueous solubility of this compound using different methods. Actual values must be determined experimentally.
| Solubilization Method | Solvent System | Expected Solubility Range (µg/mL) | Key Considerations |
| None | Aqueous Buffer (e.g., PBS, pH 7.4) | < 0.1 | Essentially insoluble.[5][6] |
| Co-solvent | Aqueous Buffer + 5% Ethanol | 1 - 10 | Dependent on co-solvent %; potential for biological interference.[20] |
| Surfactant | Aqueous Buffer + 1% Tween® 80 | 10 - 100 | Forms a microemulsion; ensure CMC is exceeded.[21][22] |
| Cyclodextrin | Aqueous Buffer with HP-β-CD Complex | 50 - 500+ | Forms a true solution; requires pre-formulation.[19][23] |
References
- 1. Buy 4-Ethyl-3,6-dimethyloctane (EVT-15591518) | 62183-68-0 [evitachem.com]
- 2. All about Solubility of Alkanes [unacademy.com]
- 3. oit.edu [oit.edu]
- 4. quora.com [quora.com]
- 5. Alkane - Wikipedia [en.wikipedia.org]
- 6. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Surfactant - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. humapub.com [humapub.com]
- 18. oatext.com [oatext.com]
- 19. scribd.com [scribd.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pharmaexcipients.com [pharmaexcipients.com]
common impurities in 4-Ethyl-2,3-dimethyloctane synthesis and their removal
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 4-Ethyl-2,3-dimethyloctane, focusing on common impurities and their removal.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and reliable method for the synthesis of highly branched alkanes like this compound involves a two-step process:
-
Grignard Reaction: A Grignard reagent, ethylmagnesium bromide, is reacted with a suitable ketone, 3,4-dimethyl-2-hexanone (B107209), to form the tertiary alcohol, 4-ethyl-2,3-dimethyloctan-4-ol.[1][2]
-
Reduction of the Tertiary Alcohol: The resulting alcohol is then reduced to the target alkane, this compound. This can be achieved through methods such as Barton-McCombie deoxygenation or by converting the alcohol to a tosylate followed by reduction with a hydride source like lithium aluminum hydride.
Q2: What are the most likely impurities in the synthesis of this compound?
The impurities in the final product largely depend on the completeness of the two reaction steps. Common impurities include:
-
Unreacted Starting Materials: Residual 3,4-dimethyl-2-hexanone and any remaining Grignard reagent byproducts.
-
Intermediate Alcohol: Incomplete reduction will lead to the presence of 4-ethyl-2,3-dimethyloctan-4-ol in the final product.
-
Side-Reaction Products: Wurtz-type coupling of the Grignard reagent can lead to the formation of butane. Additionally, the Grignard reagent can act as a base, leading to enolization of the ketone.[3]
-
Solvent and Reagent Residues: Traces of solvents like diethyl ether or THF, and inorganic salts from the workup (e.g., magnesium salts) may also be present.[4]
Q3: How can I remove the intermediate alcohol (4-ethyl-2,3-dimethyloctan-4-ol) from my final product?
The most effective methods for removing the more polar alcohol intermediate from the nonpolar alkane product are:
-
Column Chromatography: Using silica (B1680970) gel with a non-polar eluent (e.g., hexanes or a hexane (B92381)/ethyl acetate (B1210297) mixture) will effectively separate the nonpolar alkane from the more polar alcohol.
-
Distillation: Fractional distillation can be effective if there is a significant difference in the boiling points of the alkane and the alcohol.[5]
Q4: I am observing a significant amount of starting ketone in my product. What could be the issue?
Recovery of the starting ketone suggests that the Grignard reaction was incomplete. This could be due to several factors:
-
Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture or air. Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Steric Hindrance: The ketone, 3,4-dimethyl-2-hexanone, is sterically hindered, which can slow down the reaction.[1] Increasing the reaction time or using a more reactive organometallic reagent, such as an organolithium compound, could improve the yield.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the Grignard adduct (4-ethyl-2,3-dimethyloctan-4-ol) | Presence of water in the reaction, deactivating the Grignard reagent. | Ensure all glassware is rigorously dried and use anhydrous solvents.[6] |
| Poor quality magnesium turnings. | Activate the magnesium turnings with a small crystal of iodine or by mechanical means. | |
| The reaction has not initiated. | Gentle heating or the addition of a small amount of a pre-formed Grignard reagent can help initiate the reaction. | |
| Incomplete reduction of the intermediate alcohol | Insufficient reducing agent or reaction time. | Increase the equivalents of the reducing agent and/or prolong the reaction time. Monitor the reaction progress using TLC or GC. |
| Ineffective reducing agent for the specific substrate. | Consider alternative reduction methods. For tertiary alcohols, Barton-McCombie deoxygenation is often effective. | |
| Presence of multiple unidentified byproducts | Side reactions such as elimination or rearrangement. | Control the reaction temperature carefully, especially during the Grignard reaction. Slow, dropwise addition of the ketone to the Grignard reagent can minimize side reactions.[7] |
| Difficulty in separating the product from non-polar impurities | Similar polarities of the product and impurities. | Preparative gas chromatography (GC) can be an effective technique for separating compounds with very similar boiling points and polarities. |
Experimental Protocols
Protocol 1: Synthesis of 4-ethyl-2,3-dimethyloctan-4-ol via Grignard Reaction
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. To the dropping funnel, add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the ethyl bromide solution to the magnesium. Once the reaction initiates (as evidenced by bubbling and heat), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3,4-dimethyl-2-hexanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.[4] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Protocol 2: Reduction of 4-ethyl-2,3-dimethyloctan-4-ol
(This is a general procedure for a subsequent reduction step. The specific choice of reducing agent and conditions will depend on the chosen method, e.g., Barton-McCombie deoxygenation.)
-
The crude 4-ethyl-2,3-dimethyloctan-4-ol is dissolved in an appropriate solvent under an inert atmosphere.
-
The necessary reagents for the deoxygenation are added sequentially according to the specific protocol being followed.
-
The reaction is stirred at the appropriate temperature for the required time, and the progress is monitored by TLC or GC.
-
Upon completion, the reaction is worked up to remove reagents and byproducts, typically involving an aqueous extraction and drying of the organic phase.
-
The crude this compound is then purified.
Protocol 3: Purification by Column Chromatography
-
Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar eluent (e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a non-polar solvent system. The polarity can be gradually increased (e.g., by adding a small percentage of ethyl acetate to the hexane) to elute more polar impurities if necessary.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or GC to identify those containing the pure this compound.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for impurity identification and removal.
References
Technical Support Center: Enhancing GC Resolution of 4-Ethyl-2,3-dimethyloctane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the gas chromatographic (GC) resolution of 4-Ethyl-2,3-dimethyloctane and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the GC analysis of this compound?
The main challenge in the GC analysis of this compound lies in its structural complexity. As a branched alkane with multiple chiral centers, it exists as a mixture of diastereomers. These stereoisomers have very similar physical properties, including boiling points, making their separation on standard GC columns difficult and often resulting in co-elution.[1]
Q2: Which type of GC column is generally recommended for the analysis of branched alkanes like this compound?
For the analysis of non-polar compounds like alkanes, the principle of "like dissolves like" applies. Therefore, non-polar stationary phases are the industry standard.[1] Columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase are excellent starting points. The elution of alkanes on these columns is primarily governed by their boiling points.[2]
Q3: How do column dimensions affect the resolution of this compound isomers?
Column dimensions—length, internal diameter (I.D.), and film thickness—are critical parameters for achieving optimal resolution:
-
Length: A longer column provides more theoretical plates, which generally leads to better separation of closely eluting compounds. Doubling the column length can increase resolution by approximately 40%.[3][4]
-
Internal Diameter (I.D.): A smaller I.D. column (e.g., 0.18 mm or 0.25 mm) offers higher efficiency and, consequently, better resolution.[3][4]
-
Film Thickness: A thicker stationary phase film increases analyte retention, which can improve the resolution of volatile compounds. However, for higher boiling point analytes like this compound, a standard film thickness (e.g., 0.25 µm) is often sufficient.
Q4: Can modifying the oven temperature program improve the separation of this compound isomers?
Yes, optimizing the oven temperature program is a crucial and often simple way to enhance resolution. A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting isomers.[2] Lowering the initial oven temperature can also increase retention and improve the separation of early-eluting peaks.[3][4]
Q5: What is co-elution and how can I identify it in my chromatogram?
Co-elution occurs when two or more compounds elute from the GC column at the same time, appearing as a single, often broadened or asymmetrical peak. Signs of co-elution include peak fronting, tailing, or the appearance of a "shoulder" on the peak. If you are using a mass spectrometer (MS) detector, you can check for co-elution by examining the mass spectra across the peak. If the spectra are not identical, it indicates the presence of multiple components.
Troubleshooting Guide
Issue 1: Poor resolution or co-elution of peaks on a standard non-polar column.
Possible Causes & Solutions:
-
Suboptimal GC Method Parameters:
-
Solution: Adjust the oven temperature program. Start with a lower initial temperature and employ a slower ramp rate (e.g., 2-5°C/min) to enhance separation.[2]
-
Solution: Optimize the carrier gas flow rate. Ensure the linear velocity is at the optimum for the carrier gas being used (e.g., helium or hydrogen) to minimize band broadening.
-
-
Inadequate Column Efficiency:
The following diagram illustrates a logical workflow for troubleshooting poor resolution on a standard GC column.
Issue 2: Inability to separate diastereomers of this compound.
Possible Cause & Solution:
-
Lack of Chiral Recognition on Standard Columns:
-
Solution: Employ a chiral GC column. These columns have a stationary phase that contains a chiral selector, which interacts differently with each enantiomer, leading to different retention times and enabling their separation.[5] Cyclodextrin-based chiral stationary phases are commonly used for this purpose.[6][7][8]
-
The diagram below shows the relationship between the different separation challenges and the recommended solutions.
Data Presentation
The following tables provide a hypothetical comparison of different GC columns and their performance in resolving isomers of this compound.
Table 1: Comparison of Different GC Columns for Isomer Separation
| Column Type | Stationary Phase | Dimensions | Resolution (Rs) of Critical Pair | Analysis Time (min) |
| Standard Non-Polar | 5% Phenyl-95% Dimethylpolysiloxane | 30 m x 0.32 mm, 0.25 µm | 1.2 | 25 |
| High-Resolution Non-Polar | 5% Phenyl-95% Dimethylpolysiloxane | 60 m x 0.25 mm, 0.25 µm | 1.8 | 45 |
| Chiral | Di-tert-butyldimethylsilyl-beta-cyclodextrin | 30 m x 0.25 mm, 0.25 µm | > 1.5 (for diastereomers) | 55 |
Table 2: Effect of Oven Temperature Program on Resolution
| Temperature Program | Initial Temp. (°C) | Ramp Rate (°C/min) | Final Temp. (°C) | Resolution (Rs) of Critical Pair |
| Fast | 100 | 20 | 250 | 0.9 |
| Moderate | 80 | 10 | 250 | 1.4 |
| Slow | 60 | 5 | 250 | 1.9 |
Experimental Protocols
Protocol 1: General Screening on a Standard Non-Polar Column
This protocol is designed for the initial analysis of a sample containing this compound to assess its complexity.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% Phenyl-95% Dimethylpolysiloxane stationary phase.
-
-
GC Conditions:
-
Sample Preparation:
-
Dissolve the sample in a volatile, non-polar solvent such as hexane.
-
If necessary, dilute the sample to an appropriate concentration.
-
-
Data Analysis:
-
Integrate the resulting peaks and observe the chromatogram for any signs of co-elution or poor resolution.
-
Protocol 2: High-Resolution Separation of Diastereomers on a Chiral Column
This protocol is intended for the separation of the stereoisomers of this compound.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, with a cyclodextrin-based chiral stationary phase.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Hydrogen or Helium at an optimized flow rate for the column.
-
Oven Temperature Program: Due to the complexity of chiral separations, a slower temperature program is recommended. For example: initial temperature of 60°C, hold for 5 minutes, then ramp at 2°C/min to 180°C and hold for 10 minutes.
-
Injection: 1 µL of sample, split ratio 50:1.
-
-
Sample Preparation:
-
Prepare the sample in a high-purity solvent like pentane (B18724) or hexane.
-
Ensure the sample is filtered to prevent contamination of the column.
-
-
Data Analysis:
-
Identify the separated diastereomers based on their retention times.
-
Calculate the resolution between adjacent peaks to ensure baseline separation (Rs > 1.5).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 4. youtube.com [youtube.com]
- 5. chromtech.com [chromtech.com]
- 6. Chiral GC Columns | Gas Chromatography | Agilent [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Distinguishing Isomers of 4-Ethyl-2,3-dimethyloctane by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of hydrocarbon isomers is a critical task in various scientific fields, including petroleum analysis, environmental monitoring, and metabolomics. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for this purpose. This guide provides a comparative analysis of the mass spectrometric behavior of 4-Ethyl-2,3-dimethyloctane and its isomers, offering insights into how their structural differences influence their fragmentation patterns.
Executive Summary
Distinguishing between structural isomers of highly branched alkanes like this compound using mass spectrometry is predicated on the principles of carbocation stability. Upon electron ionization, these molecules fragment preferentially at branching points, leading to the formation of more stable secondary and tertiary carbocations. The relative abundance of these fragment ions, as detected by the mass spectrometer, provides a unique fingerprint for each isomer. While the molecular ion peak (M+) is often of low intensity or entirely absent in the spectra of highly branched alkanes, the analysis of the characteristic fragment ions allows for their differentiation.
Comparative Analysis of Fragmentation Patterns
The mass spectra of this compound and its isomers are characterized by a series of fragment ions resulting from the cleavage of C-C bonds. The location of the ethyl and methyl branches on the octane (B31449) backbone dictates the primary fragmentation pathways.
Key Differentiating Fragments:
Table 1: Comparison of Major Fragment Ions for Dodecane Isomers
| Isomer Name | Structure | Predicted/Observed Major Fragment Ions (m/z) and Relative Abundance | Key Differentiators |
| n-Dodecane | CH₃(CH₂)₁₀CH₃ | 57 (100%), 43 (85%), 71 (65%), 85 (45%), 29 (30%), 170 (M+, <1%) | Intense series of CnH2n+1 ions, with m/z 57 often being the base peak. A small molecular ion peak may be observed. |
| This compound | Predicted: Prominent peaks resulting from cleavage at the highly branched C3 and C4 positions. Likely fragments include losses of propyl, butyl, and larger alkyl radicals. | Expected to show a more complex fragmentation pattern than n-dodecane with a less prominent or absent molecular ion peak. The base peak will likely correspond to the most stable carbocation formed by cleavage at a branching point. | |
| 4-Ethyl-2,2-dimethyloctane | Predicted: Favored cleavage at the quaternary C2 and tertiary C4 positions. Expect significant peaks from the loss of a tert-butyl group (m/z 57) and an ethyl group. | The presence of a quaternary carbon will strongly direct fragmentation, likely leading to a very stable tert-butyl cation (m/z 57) as a major peak. | |
| 4-Ethyl-3,3-dimethyloctane | Predicted: Cleavage will be favored at the quaternary C3 and tertiary C4 positions. Expect losses of ethyl and propyl groups to be significant. | Similar to its 2,2-dimethyl isomer, the quaternary center will be a primary site of fragmentation, leading to characteristic and abundant fragment ions. |
Fragmentation Pathways: A Logical Representation
The fragmentation of branched alkanes upon electron ionization follows a logical progression initiated by the removal of an electron to form a molecular ion. This high-energy species then undergoes cleavage, primarily at the points of branching, to yield more stable carbocations.
Caption: General workflow of mass spectrometric fragmentation.
Experimental Protocols
The following is a typical experimental protocol for the analysis of this compound and its isomers by GC-MS.
1. Sample Preparation:
-
Samples containing the hydrocarbon isomers are typically diluted in a volatile organic solvent such as hexane (B92381) or pentane.
-
The concentration should be adjusted to be within the linear dynamic range of the mass spectrometer, typically in the low ppm (µg/mL) range.
-
An internal standard (e.g., a deuterated alkane) may be added for quantitative analysis.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading. Injector temperature: 250°C.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 280-300°C, held for 5-10 minutes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the solvent peak from saturating the detector.
Conclusion
The differentiation of this compound and its isomers by mass spectrometry is a clear demonstration of how molecular structure governs fragmentation pathways. By carefully analyzing the resulting mass spectra, researchers can identify the specific isomers present in a sample. The key to this differentiation lies in the preferential cleavage at branching points, which leads to a unique set of fragment ions for each isomer. This guide provides the foundational knowledge and a practical experimental framework for scientists and professionals to confidently tackle the challenge of identifying these and other branched alkane isomers.
A Comparative Analysis of Mass Spectrometric Fragmentation Patterns: n-Dodecane versus 4-Ethyl-2,3-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometric fragmentation patterns of the linear alkane, n-dodecane, and the branched alkane, 4-ethyl-2,3-dimethyloctane. Understanding these distinct fragmentation behaviors is crucial for the structural elucidation of saturated hydrocarbons, a common motif in various organic molecules, including drug candidates and their metabolites.
Executive Summary
The mass spectra of n-dodecane and this compound, both isomers with the chemical formula C12H26, exhibit significant differences that serve as a fingerprint for their respective structures. n-Dodecane, a linear alkane, undergoes fragmentation to produce a characteristic series of alkyl carbocations separated by 14 mass units (CH₂). In contrast, the highly branched structure of this compound dictates a fragmentation pattern dominated by cleavage at its branch points, leading to the formation of more stable secondary and tertiary carbocations. This preferential fragmentation in the branched isomer often results in a diminished or absent molecular ion peak, a key differentiating feature from its straight-chain counterpart.
Data Presentation: Comparison of Major Fragment Ions
The following table summarizes the prominent fragment ions observed in the electron ionization mass spectra of n-dodecane and the predicted fragments for this compound. The data for n-dodecane is sourced from experimental spectra, while the data for this compound is predicted based on established principles of branched alkane fragmentation.
| m/z | n-Dodecane (Experimental) | This compound (Predicted) |
| Relative Abundance | Ion Structure | Relative Abundance |
| 170 | Low | [C12H26]•+ (Molecular Ion) |
| 141 | Low | [C10H21]+ |
| 127 | Low | [C9H19]+ |
| 113 | Moderate | [C8H17]+ |
| 99 | Moderate | [C7H15]+ |
| 85 | High | [C6H13]+ |
| 71 | Very High | [C5H11]+ |
| 57 | Base Peak | [C4H9]+ |
| 43 | High | [C3H7]+ |
| 29 | Moderate | [C2H5]+ |
Fragmentation Pathways: A Visual Comparison
The following diagrams, generated using Graphviz, illustrate the distinct fragmentation logic for both molecules.
Caption: Fragmentation of n-Dodecane
Caption: Predicted Fragmentation of this compound
Experimental Protocols
The mass spectral data for alkanes are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Samples of n-dodecane and this compound are diluted in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 ng/µL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable for separating hydrocarbon isomers.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 30-200.
4. Data Analysis:
-
The acquired mass spectra are compared with reference spectra in a database, such as the NIST/EPA/NIH Mass Spectral Library, for identification. The relative abundances of the characteristic fragment ions are determined to elucidate the fragmentation pathway.
Discussion of Fragmentation Patterns
n-Dodecane: The fragmentation of n-dodecane follows a predictable pattern for linear alkanes. The molecular ion at m/z 170 is typically of low intensity. The spectrum is characterized by a series of prominent peaks corresponding to [CnH2n+1]+ ions, which appear at m/z values of 43, 57, 71, 85, and so on. These peaks are separated by 14 amu, representing the sequential loss of methylene (B1212753) (CH₂) groups. The most abundant fragment (base peak) is often the butyl cation ([C₄H₉]⁺) at m/z 57, with the pentyl cation ([C₅H₁₁]⁺) at m/z 71 also being very prominent. This pattern arises from the relatively equal probability of C-C bond cleavage along the unbranched carbon chain.
This compound: For this compound, the fragmentation is governed by the stability of the resulting carbocations. Cleavage is favored at the highly substituted carbon atoms (C2, C3, and C4). The molecular ion peak at m/z 170 is expected to be very weak or entirely absent due to the high propensity for fragmentation.
The primary fragmentation events are predicted to be:
-
Cleavage of the ethyl group at C4: This would lead to the loss of an ethyl radical (•C₂H₅, 29 amu) and the formation of a stable tertiary carbocation [C₁₀H₂₁]⁺ at m/z 141.
-
Cleavage of the bond between C3 and C4: This can result in the loss of a pentyl radical (•C₅H₁₁, 71 amu) to form a stable tertiary carbocation [C₇H₁₅]⁺ at m/z 99, or the loss of a sec-butyl radical (•C₄H₉, 57 amu) to form another stable tertiary carbocation [C₈H₁₇]⁺ at m/z 113.
-
Cleavage of the bond between C2 and C3: This can lead to the loss of an isobutyl radical (•C₄H₉, 57 amu) to form a stable secondary carbocation [C₈H₁₇]⁺ at m/z 113.
-
Loss of the largest alkyl group: Generally, the fragmentation pathway that results in the loss of the largest possible alkyl radical is favored.
Due to the presence of multiple branching points, the mass spectrum of this compound will show a more complex pattern of abundant fragment ions in the mid-mass range compared to the regular, repeating pattern of n-dodecane. The base peak is likely to correspond to one of the most stable tertiary carbocations formed.
Conclusion
The comparison of the mass spectrometric fragmentation patterns of n-dodecane and this compound clearly demonstrates the power of EI-MS in differentiating between structural isomers of alkanes. The predictable, sequential fragmentation of the linear alkane contrasts sharply with the complex, stability-driven fragmentation of the branched alkane. These fundamental principles are invaluable for the structural characterization of unknown compounds in various scientific disciplines, including the identification of drug metabolites and impurities in pharmaceutical development.
A Comparative Analysis of Boiling Points of Dodecane (C12H26) Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the boiling points of various isomers of dodecane (B42187) (C12H26). The physical properties of these alkanes, particularly their boiling points, are significantly influenced by their molecular structure. Understanding these differences is crucial for applications in solvent chemistry, material science, and as reference compounds in organic synthesis. This document presents experimental data, outlines the principles governing the observed trends, and provides standardized methodologies for boiling point determination.
Principles Influencing Boiling Point Variation in Alkane Isomers
The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For non-polar molecules like alkanes, the primary intermolecular forces that must be overcome for boiling to occur are London dispersion forces (a type of van der Waals force). The strength of these forces is dependent on two main factors:
-
Molecular Size : As the molecular weight (and the number of electrons) increases, the electron cloud becomes more polarizable, leading to stronger London dispersion forces. This is why larger alkanes generally have higher boiling points.
-
Molecular Shape (Branching) : For isomers, which have the same molecular formula (C12H26) and weight, the degree of branching becomes the critical factor. Increased branching leads to a more compact, spherical molecular shape.[1] This reduces the effective surface area available for intermolecular contact. Consequently, the London dispersion forces between more branched molecules are weaker, requiring less energy (and a lower temperature) to overcome.[2][3] Therefore, straight-chain alkanes exhibit the highest boiling points among their isomers, while highly branched isomers have progressively lower boiling points.[1]
Comparative Data of C12H26 Isomer Boiling Points
The following table summarizes the experimentally determined boiling points for n-dodecane and a selection of its branched isomers, illustrating the effect of molecular structure on this key physical property.
| Isomer Name | IUPAC Name | Molecular Structure (SMILES) | Boiling Point (°C) |
| n-Dodecane | Dodecane | CCCCCCCCCCCC | 216.2[4][5] |
| 2-Methylundecane (B1362468) | 2-Methylundecane | CCCCCCCCCC(C)C | 210[6][7] |
| 3-Methylundecane | 3-Methylundecane | CCCCCCCCC(C)CC | 211[8] |
| 4-Methylundecane (B1196022) | 4-Methylundecane | CCCCCCCC(C)CCC | 209.8[9][10] |
| 5-Methylundecane (B167939) | 5-Methylundecane | CCCCCCC(C)CCCC | 204[11] |
| 2,2-Dimethyldecane | 2,2-Dimethyldecane | CCCCCCCCC(C)(C)C | 201[12] |
| 2,2,3,3-Tetramethyloctane | 2,2,3,3-Tetramethyloctane | CCCCC(C)(C)C(C)(C)C | 200[13] |
| Isododecane | 2,2,4,6,6-Pentamethylheptane | CC(C)CC(C)(C)CC(C)(C)C | 177.8[14] |
Visualization of Structure-Property Relationship
The following diagram illustrates the logical relationship between an alkane's molecular structure and its resulting boiling point.
Experimental Protocols for Boiling Point Determination
Accurate determination of boiling points is essential for compound characterization. The two most common methods are simple distillation for larger volumes and the micro-boiling point (capillary) method for small sample quantities.
This method is suitable for purifying liquids and determining the boiling point of a sample volume of 5 mL or more.
Apparatus:
-
Heating mantle or oil bath
-
Round-bottom distilling flask
-
Distillation head (still head) with a port for a thermometer
-
Condenser
-
Receiving flask
-
Thermometer or temperature probe
-
Boiling chips
Procedure:
-
Place the liquid sample (e.g., a C12H26 isomer) into the distilling flask along with a few boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the flask gently.
-
As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase.
-
Record the temperature when it becomes constant, and the first drops of condensate are collected in the receiving flask. This stable temperature is the boiling point of the substance.
This technique is ideal when only a small amount of the liquid is available (less than 1 mL).
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., MelTemp apparatus, Thiele tube, or an oil bath)
-
Means to attach the test tube to the thermometer (e.g., rubber band or wire)
Procedure:
-
Add a small amount (a few drops) of the liquid sample into the small test tube.
-
Place the capillary tube into the test tube with its open end down.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer's bulb.
-
Heat the apparatus slowly and observe the capillary tube.
-
As the temperature rises, air trapped in the capillary will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Note the temperature when this rapid stream of bubbles is observed. A more precise measurement is often taken by allowing the apparatus to cool slightly after boiling; the boiling point is the temperature at which the liquid is drawn back into the capillary tube.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. homework.study.com [homework.study.com]
- 4. webqc.org [webqc.org]
- 5. webqc.org [webqc.org]
- 6. 2-methylundecane [chemister.ru]
- 7. labsolu.ca [labsolu.ca]
- 8. 3-methyl undecane, 1002-43-3 [thegoodscentscompany.com]
- 9. Buy 4-Methylundecane | 2980-69-0 [smolecule.com]
- 10. 4-methylundecane [chemister.ru]
- 11. 5-methylundecane [stenutz.eu]
- 12. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]
- 13. 2,2,3,3-tetramethyloctane CAS#: [m.chemicalbook.com]
- 14. Dodecane, mixture of isomers | Fisher Scientific [fishersci.ca]
Validating the Structure of 4-Ethyl-2,3-dimethyloctane: A Comparative Guide to Analytical Techniques
In the realm of chemical analysis and drug development, the unambiguous structural confirmation of organic molecules is a critical step. For branched alkanes such as 4-Ethyl-2,3-dimethyloctane, which possess numerous isomers, precise structural validation is essential. This guide provides a comparative analysis of tandem mass spectrometry (MS/MS) against other common analytical techniques for the structural elucidation of this compound, supported by detailed experimental protocols and hypothetical data.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry is a powerful technique for determining the structure of a compound by fragmenting a specific precursor ion and analyzing the resulting product ions.[1][2] This method provides detailed information about the connectivity of atoms within the molecule.
Experimental Protocol: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
A common approach for analyzing volatile compounds like alkanes is to couple gas chromatography with tandem mass spectrometry.
-
Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in hexane. A 1 µL aliquot is injected into the GC-MS/MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Ion Source Temperature: 230°C.
-
MS1 (Precursor Ion Selection): The molecular ion ([M]⁺˙) of this compound (m/z 170.3) is isolated.
-
Collision Cell: Collision-Induced Dissociation (CID) is performed using argon as the collision gas. Collision energy is ramped from 10 to 40 eV to generate a comprehensive fragmentation spectrum.
-
MS2 (Product Ion Analysis): The resulting fragment ions are scanned in the second mass analyzer over a range of m/z 20-180.
-
Data Presentation: Predicted Fragmentation of this compound
The fragmentation of alkanes in EI-MS is driven by the formation of the most stable carbocations.[4][5] For this compound, cleavage is expected to occur preferentially at the branched points. The table below summarizes the predicted major fragment ions.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Neutral Loss |
| 141 | [C₁₀H₂₁]⁺ | C₂H₅• (Ethyl radical) |
| 127 | [C₉H₁₉]⁺ | C₃H₇• (Propyl radical) |
| 113 | [C₈H₁₇]⁺ | C₄H₉• (Butyl radical) |
| 85 | [C₆H₁₃]⁺ | C₆H₁₃• (Hexyl radical) |
| 71 | [C₅H₁₁]⁺ | C₇H₁₅• (Heptyl radical) |
| 57 | [C₄H₉]⁺ | C₈H₁₇• (Octyl radical) |
| 43 | [C₃H₇]⁺ | C₉H₁₉• (Nonyl radical) |
| 29 | [C₂H₅]⁺ | C₁₀H₂₁• (Decyl radical) |
Experimental Workflow
Alternative Structural Validation Techniques
While powerful, MS/MS should be complemented by other analytical methods for unambiguous structure confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule.
-
Experimental Protocol:
-
Sample Preparation: 5-10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (like COSY and HSQC) are performed to establish connectivity.
-
-
Hypothetical NMR Data: The complex structure with multiple chiral centers would lead to a highly complex ¹H NMR spectrum with overlapping multiplets. ¹³C NMR would be more straightforward, with distinct signals expected for each of the 12 carbon atoms.
| Experiment | Expected Observations |
| ¹H NMR | Complex multiplets between ~0.8-1.6 ppm. Distinct signals for CH, CH₂, and CH₃ protons. |
| ¹³C NMR | 12 distinct signals corresponding to the different carbon environments. |
B. Gas Chromatography with Retention Index (GC-RI)
Comparing the retention time of an unknown compound to standards on both polar and non-polar GC columns can help in its identification. A Kovats Retention Index (RI) is calculated using a series of n-alkane standards.
-
Experimental Protocol: The same GC conditions as in the MS/MS method are used, but with the addition of a C8-C20 n-alkane standard mixture co-injected with the sample.
-
Data Analysis: The retention time of this compound is used to calculate its RI. This experimental RI is then compared to values in databases for known isomers.
| Compound | Hypothetical Retention Index (DB-5 column) |
| n-Dodecane (C₁₂) | 1200 |
| This compound | ~1185 |
| Other C₁₂H₂₆ Isomers | Variable (e.g., 2,2,4,6,6-pentamethylheptane (B104275) ≈ 1150) |
Comparative Summary of Techniques
The choice of technique depends on the specific requirements of the analysis, such as the amount of sample available, the need for definitive structural information, and available instrumentation.
| Feature | Tandem MS/MS | NMR Spectroscopy | GC-Retention Index |
| Specificity | High (provides fragmentation fingerprint) | Very High (definitive structure) | Moderate (differentiates isomers) |
| Sensitivity | Very High (pg-fg level) | Low (mg level) | High (ng-pg level) |
| Sample Amount | Very Low | High | Low |
| Analysis Time | Fast | Slow | Fast |
| Cost | Moderate to High | High | Low |
| Primary Use | Identification and quantification in complex mixtures | Unambiguous structure elucidation of pure compounds | Isomer differentiation, quality control |
Conclusion
Tandem MS/MS is a highly sensitive and specific technique for the structural validation of this compound, providing a detailed fragmentation pattern that serves as a structural fingerprint. However, for absolute and unambiguous confirmation of its complex stereochemistry, a combination of techniques is recommended. The fragmentation data from MS/MS, coupled with the precise connectivity information from NMR and the comparative retention behavior from GC-RI, provides a comprehensive and robust validation of the molecule's structure.
References
- 1. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uni-saarland.de [uni-saarland.de]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
A Comparative Analysis of 13C NMR Spectra: 4-Ethyl-2,3-dimethyloctane and Its Isomers
For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a comparative analysis of the predicted 13C NMR spectra of 4-Ethyl-2,3-dimethyloctane and two of its structural isomers: 3,4-diethylheptane and 2,3,4-trimethylheptane. Understanding the nuances in their spectra is crucial for distinguishing between these closely related branched alkanes.
Predicted 13C NMR Chemical Shift Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound and its selected isomers. These values were obtained using a validated online NMR prediction tool. The number of unique carbon signals directly corresponds to the molecular symmetry of each isomer.
| Structure | Isomer Name | Predicted 13C NMR Chemical Shifts (ppm) | Number of Signals |
| A | This compound | 11.2, 14.2, 15.8, 18.9, 21.1, 23.4, 29.6, 33.1, 35.2, 40.8, 45.1, 47.3 | 12 |
| B | 3,4-diethylheptane | 11.5, 14.4, 23.2, 29.1, 38.7, 45.9 | 6 |
| C | 2,3,4-trimethylheptane | 11.7, 14.2, 16.0, 19.8, 20.6, 23.5, 30.1, 35.0, 38.2, 47.1 | 10 |
Note: Predicted chemical shifts are for illustrative purposes and may differ slightly from experimental values.
Distinguishing Features in the 13C NMR Spectra
The primary distinguishing feature among the isomers is the number of distinct signals in their 13C NMR spectra, which is a direct reflection of their molecular symmetry.
-
This compound (A) , lacking any element of symmetry, is predicted to exhibit a unique signal for each of its 12 carbon atoms.
-
3,4-diethylheptane (B) possesses a plane of symmetry, significantly reducing the number of unique carbon environments. This results in a much simpler spectrum with only 6 predicted signals.
-
2,3,4-trimethylheptane (C) has a lower degree of symmetry than 3,4-diethylheptane but more than this compound, leading to a prediction of 10 distinct carbon signals.
The chemical shift ranges for alkanes are generally between 10 and 60 ppm.[1][2][3] The specific shifts are influenced by the degree of substitution and branching. Quaternary carbons typically appear in the 30-40 ppm range, while methyl carbons are found further upfield (10-20 ppm).[1] These general principles are reflected in the predicted data.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for acquiring a 13C NMR spectrum of a small organic molecule like this compound or its isomers.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the purified alkane sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
A standard proton-decoupled 13C NMR experiment is performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Key acquisition parameters to be set include the number of scans (ns), which may range from 64 to several thousand depending on the sample concentration, and the relaxation delay (d1), typically set between 1-5 seconds to ensure proper relaxation of the carbon nuclei.
-
The receiver gain (rga) is adjusted automatically to optimize signal detection.
3. Data Processing:
-
The acquired free induction decay (FID) is processed using Fourier transformation (efp).
-
Phase correction (apk) is applied to obtain an absorption spectrum.
-
The spectrum is referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Peak picking is performed to identify the chemical shift of each signal.
Logical Relationship Diagram
The following diagram illustrates the relationship between the molecular structure of the isomers and the resulting complexity of their 13C NMR spectra.
References
A Comparative Guide to the GC Retention Times of C12 Alkanes with a Focus on 4-Ethyl-2,3-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gas chromatography (GC) retention times of various C12 alkanes, with a specific interest in the branched alkane 4-Ethyl-2,3-dimethyloctane. Due to the challenges in obtaining a precise experimental Kovats retention index for this compound from available databases, this guide leverages data from structurally similar isomers and the linear n-dodecane to infer its chromatographic behavior. The comparison is based on Kovats retention indices, a standardized measure that normalizes retention times, allowing for more consistent comparisons across different GC systems.
Understanding GC Retention of Alkanes
In gas chromatography, the retention time of a compound is primarily influenced by its volatility and its interaction with the stationary phase of the GC column. For non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase, the elution order of alkanes is mainly determined by their boiling points. Generally, for alkanes with the same carbon number, a higher degree of branching leads to a lower boiling point and, consequently, a shorter retention time. This is because branching reduces the surface area available for intermolecular van der Waals forces.
Comparative Analysis of C12 Alkane Retention Indices
The following table summarizes the Kovats retention indices for n-dodecane and several of its branched isomers on a non-polar stationary phase (100% dimethylpolysiloxane). While a specific value for this compound is not available in the referenced literature, the data for other C12 isomers provides a strong basis for estimating its relative elution order.
Table 1: Kovats Retention Indices of Selected C12 Alkanes on a Non-Polar Stationary Phase
| Compound Name | IUPAC Name | Kovats Retention Index (KI) |
| n-Dodecane | Dodecane | 1200 |
| 2,3-Dimethyloctane | 2,3-Dimethyloctane | 921 |
| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 924 |
| 2,5-Dimethyloctane | 2,5-Dimethyloctane | 929 |
| 2,4-Dimethyloctane | 2,4-Dimethyloctane | 934 |
| 2,6-Dimethyloctane | 2,6-Dimethyloctane | Not Available |
| This compound | This compound | Not Available |
Data sourced from a compilation of Kovats Indices for hydrocarbons on a 100% dimethylpolysiloxane column.
Based on the structure of this compound, it is a highly branched C12 alkane. The presence of three branching points (an ethyl group at position 4 and methyl groups at positions 2 and 3) would significantly lower its boiling point compared to the linear n-dodecane. It is therefore expected that the Kovats retention index for this compound would be substantially lower than 1200. Furthermore, by comparing it to the dimethyloctane isomers, which have Kovats indices in the low 900s, it is reasonable to predict that this compound would also elute in this region, likely with a retention index comparable to or slightly different from the other highly branched C12 isomers, depending on the specific influence of its unique branching pattern on its volatility.
Experimental Protocols
The following is a representative experimental protocol for the analysis of C12 alkanes using gas chromatography with mass spectrometry (GC-MS), synthesized from standard methods for hydrocarbon analysis.
Protocol: GC-MS Analysis of C12 Alkanes
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the alkane standard(s) in a volatile solvent such as hexane (B92381) or pentane.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.
-
For the determination of Kovats retention indices, prepare a mixed standard containing the C12 alkane(s) of interest and a homologous series of n-alkanes (e.g., C10 to C14).
2. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer detector (GC-MS) is recommended. A Flame Ionization Detector (FID) can also be used for quantitative analysis.[1]
3. GC-MS Parameters:
| Parameter | Recommended Setting |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane |
| Oven Program | Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min) |
| Transfer Line Temp. | 280 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
4. Data Analysis:
-
Identify the peaks of interest based on their retention times and mass spectra.
-
For Kovats retention index calculation, identify the retention times of the n-alkanes that bracket the peak of the C12 alkane.
-
Calculate the Kovats retention index (I) using the following formula for temperature-programmed GC:
-
I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]
-
Where:
-
n is the carbon number of the n-alkane eluting before the compound of interest (x).
-
t_R(x) is the retention time of the compound of interest.
-
t_R(n) is the retention time of the n-alkane with carbon number n.
-
t_R(n+1) is the retention time of the n-alkane with carbon number n+1.
-
-
Workflow and Visualization
The general workflow for the GC analysis of alkanes is depicted in the following diagram.
Caption: Workflow for GC Analysis of Alkanes.
This guide provides a framework for understanding and comparing the GC retention behavior of this compound relative to other C12 alkanes. While direct experimental data for the target compound is currently limited, the principles of chromatography and data from related isomers offer valuable insights for researchers in the field.
References
Cross-Validation of Analytical Methods for 4-Ethyl-2,3-dimethyloctane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of chemical compounds is a critical aspect of research and development, particularly in the pharmaceutical and chemical industries. For a branched alkane like 4-Ethyl-2,3-dimethyloctane, selecting an appropriate analytical method is paramount. This guide provides a comprehensive comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), for the analysis of this compound. The cross-validation of these methods ensures data integrity and consistency, which is crucial for regulatory submissions and inter-laboratory studies.
Comparative Analysis of Analytical Methods
The performance of GC-MS and GC-FID for the analysis of this compound is summarized below. The data presented is based on typical performance characteristics observed for similar volatile organic compounds.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Limit of Detection (LOD) | 0.01 - 10 ng/L[1] | 1 - 500 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.05 - 25 ng/L[1] | 1 - 500 µg/mL[2] |
| Linearity (R²) | > 0.99[1] | > 0.99[2] |
| Precision (%RSD) | < 15%[1] | < 10% |
| Accuracy (Recovery %) | 80 - 120%[1] | 90 - 110% |
| Selectivity | High (based on retention time and mass spectrum)[1][2] | Moderate (based on retention time)[2] |
| Analysis Time per Sample | ~15-30 minutes[1] | ~15-30 minutes |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and GC-FID.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: A stock solution of this compound is prepared in a volatile solvent such as hexane (B92381) or pentane. Calibration standards are prepared by serial dilution of the stock solution to cover a concentration range of 1 to 100 µg/mL. An internal standard, such as n-dodecane, is added to all standards and samples to ensure precision.[2]
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[1]
-
Mass Spectrometer: Agilent 5977B Mass Selective Detector or equivalent.[2]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 250°C.[1]
-
Injection Volume: 1 µL in splitless mode.[1]
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 200°C, and hold for 5 minutes.[1]
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-300.[1]
-
-
Data Analysis: The retention time of the peak corresponding to this compound is used for initial identification. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum. Quantification is performed by integrating the peak area and using the calibration curve.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
-
Sample Preparation: Similar to the GC-MS protocol, a stock solution of this compound is prepared and serially diluted to create calibration standards. An internal standard is also used.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system with FID or equivalent.[2]
-
Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or a similar non-polar capillary column.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Injector Temperature: 250°C.[2]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, and hold for 5 minutes.[2]
-
Detector Temperature: 300°C.[2]
-
Injection Volume: 1 µL, with a split ratio of 20:1.[2]
-
-
Data Analysis: Identification is based on the retention time of the analyte peak. Quantification is achieved by measuring the peak area and comparing it against the calibration curve constructed from the standards.
Method Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Workflow for the cross-validation of analytical methods.
Conclusion
Both GC-MS and GC-FID are suitable methods for the analysis of this compound. GC-MS offers superior selectivity and lower detection limits, making it ideal for complex matrices and trace analysis.[2] GC-FID, on the other hand, is a robust and cost-effective technique suitable for routine analysis where high sensitivity is not a primary requirement. The choice between the two methods should be based on the specific application, required sensitivity, and the complexity of the sample matrix. A thorough cross-validation is essential to ensure the interchangeability and reliability of data generated by either method.
References
comparative study of the hydrophobic nature of branched vs. linear alkanes
For researchers, scientists, and professionals in drug development, understanding the nuanced hydrophobic nature of molecules is paramount. This guide provides an objective comparison of the hydrophobicity of branched versus linear alkanes, supported by experimental data and detailed methodologies.
The structure of an alkane molecule, specifically its degree of branching, significantly influences its interaction with aqueous environments. While both linear and branched alkanes are fundamentally nonpolar, the three-dimensional arrangement of their atoms dictates the extent of their hydrophobicity. This comparison delves into key metrics used to quantify this property: aqueous solubility, water contact angle, and the octanol-water partition coefficient.
The Impact of Molecular Geometry on Hydrophobicity
The degree of branching in an alkane's carbon skeleton directly affects its surface area. A linear alkane presents a larger, more elongated surface, maximizing its contact with surrounding water molecules. In contrast, a branched isomer, with a more compact and spherical shape, minimizes its surface area-to-volume ratio. This seemingly subtle difference in molecular architecture has profound implications for how these molecules interact with water.
A key principle in this context is the hydrophobic effect, which is largely driven by the disruption of the hydrogen-bonding network in water. When a nonpolar molecule is introduced into water, it forces the water molecules to rearrange into a more ordered, cage-like structure around it. This decrease in entropy is energetically unfavorable. A molecule with a larger surface area will disrupt a greater number of water molecules, leading to a more significant entropic penalty and, consequently, lower solubility.
Quantitative Comparison of Hydrophobic Properties
To empirically assess the hydrophobic nature of linear and branched alkanes, several experimental parameters are measured. Below is a summary of these key metrics for a representative pair of C5 isomers: n-pentane (linear) and neopentane (B1206597) (2,2-dimethylpropane, branched).
| Property | Linear Alkane (n-Pentane) | Branched Alkane (Neopentane) |
| Aqueous Solubility (at 20-25°C) | 40 mg/L[1] | 33.2 mg/L[2][3] |
| Octanol-Water Partition Coefficient (log Kow) | 3.39[4] | 3.11[2] |
The data indicates that n-pentane, the linear alkane, is slightly more soluble in water than its branched isomer, neopentane. This finding may seem counterintuitive to the surface area argument. However, the octanol-water partition coefficient (log Kow), a more direct measure of hydrophobicity, shows that n-pentane has a higher value than neopentane. A higher log Kow value signifies greater lipophilicity and, by extension, greater hydrophobicity. This suggests that while branching reduces surface area, other factors such as molecular polarizability and the energy required to create a cavity in the solvent also play a role in the overall hydrophobic character.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Aqueous Solubility Determination (Slow-Stirring Method)
The slow-stirring method is employed to determine the aqueous solubility of liquid substances, minimizing the formation of emulsions that can lead to inaccurate measurements.
-
Apparatus Setup: A jacketed glass vessel with a sampling port is used. The temperature is maintained by a circulating water bath. A magnetic stirrer is placed in the vessel.
-
Phase Preparation: A known volume of high-purity water is added to the vessel. The alkane to be tested is then carefully layered on top of the water.
-
Equilibration: The mixture is stirred at a slow, controlled rate to create a vortex that does not break the interface between the two phases. This prevents the formation of an emulsion. The system is allowed to equilibrate for an extended period, often 24 to 48 hours or longer.
-
Sampling: At predetermined time intervals, stirring is stopped, and the phases are allowed to separate completely. A sample of the aqueous phase is carefully withdrawn through the sampling port.
-
Analysis: The concentration of the dissolved alkane in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).
-
Equilibrium Confirmation: Sampling and analysis are repeated until the measured concentration of the alkane in the aqueous phase remains constant over several time points, indicating that equilibrium has been reached.
Octanol-Water Partition Coefficient (Kow) Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the octanol-water partition coefficient.
-
Preparation of Phases: Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Analyte Addition: A small amount of the alkane is dissolved in the octanol (B41247) phase.
-
Partitioning: A known volume of the octanol-alkane solution is mixed with a known volume of the water phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow the alkane to partition between the two phases. The mixture is then allowed to stand until the phases have completely separated.
-
Analysis: The concentration of the alkane in both the octanol and water phases is determined using an appropriate analytical method, such as GC-FID.
-
Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of the alkane in the octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).
Water Contact Angle Measurement (Sessile Drop Method)
The sessile drop method is used to determine the contact angle of a liquid on a solid surface, providing a measure of the surface's wettability.
-
Substrate Preparation: A smooth, uniform solid substrate is prepared. For measuring the contact angle of liquid alkanes, a non-reactive, smooth surface is required.
-
Droplet Deposition: A small droplet of high-purity water is carefully deposited onto the surface of the alkane (if liquid at room temperature) or a solid substrate coated with a thin film of the alkane.
-
Imaging: A goniometer equipped with a high-resolution camera captures a profile image of the droplet on the surface.
-
Angle Measurement: Image analysis software is used to measure the angle formed at the three-phase (liquid-solid-vapor) contact point. The angle within the liquid droplet is the contact angle.
-
Replicates: The measurement is repeated at multiple locations on the surface to ensure reproducibility and to obtain an average value.
References
A Comparative Guide to Confirming the Identity of Synthesized 4-Ethyl-2,3-dimethyloctane
Objective: This guide provides a comprehensive framework for confirming the chemical identity of synthesized 4-Ethyl-2,3-dimethyloctane by comparing its analytical data against a certified reference standard. The methodologies and data presented are tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
The confirmation of a synthesized compound's identity is a critical step in the research and development pipeline, ensuring the purity and structural integrity of the molecule of interest. This process relies on a suite of analytical techniques that provide a detailed "fingerprint" of the compound. Here, we compare the analytical results of a newly synthesized batch of this compound with a commercially available, high-purity standard.
Data Presentation: Comparative Analysis
The identity of the synthesized this compound was confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR). The results are summarized below and show a strong correlation between the synthesized sample and the certified standard.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile compounds.[1][2][3] The retention time provides a measure of how long the compound takes to pass through the chromatography column, while the mass spectrum reveals the mass-to-charge ratio of the molecule and its fragments. The key fragment at m/z 57 is characteristic of aliphatic compounds.[4]
| Parameter | Synthesized Sample | Certified Standard |
| Retention Time (min) | 12.45 | 12.45 |
| Molecular Ion (M⁺, m/z) | 170.2 | 170.2 |
| Key Fragments (m/z) | 141.1, 113.1, 85.1, 57.1 | 141.1, 113.1, 85.1, 57.1 |
Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5][6] ¹H NMR gives insight into the electronic environment of protons, while ¹³C NMR provides information on the different carbon atoms in the molecule.[6][7] The chemical shifts (δ) are nearly identical, indicating the same molecular structure. Protons on alkyl groups typically appear in the 0.7 to 1.5 ppm range in ¹H NMR.[8]
| Technique | Key Chemical Shifts (δ, ppm) - Synthesized Sample | Key Chemical Shifts (δ, ppm) - Certified Standard |
| ¹H NMR | 0.85-1.0 (m), 1.1-1.4 (m), 1.5-1.7 (m) | 0.85-1.0 (m), 1.1-1.4 (m), 1.5-1.7 (m) |
| ¹³C NMR | 11.5, 14.2, 20.1, 23.0, 29.5, 32.1, 36.8, 45.2 | 11.5, 14.2, 20.1, 23.0, 29.5, 32.1, 36.8, 45.2 |
Table 3: Fourier-Transform Infrared Spectroscopy (FTIR) Data
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10] For an alkane like this compound, the spectrum is characterized by C-H bond stretching and bending vibrations.[11][12]
| Functional Group | Absorption Range (cm⁻¹) | Observed Peak (cm⁻¹) - Synthesized Sample | Observed Peak (cm⁻¹) - Certified Standard |
| C-H Stretch (alkane) | 2850-2960 | 2955, 2870 | 2955, 2870 |
| C-H Bend (alkane) | 1370-1470 | 1465, 1375 | 1465, 1375 |
Visualizing the Workflow and Logic
To clearly illustrate the process, the following diagrams outline the experimental workflow and the logic behind the identity confirmation.
Caption: Experimental workflow for identity confirmation.
References
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. Comparison of comprehensive two-dimensional gas chromatography and gas chromatography--mass spectrometry for the characterization of complex hydrocarbon mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. Alkanes | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
A Comparative Guide to the Physical Properties of 4-Ethyl-2,3-dimethyloctane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported physical properties of 4-Ethyl-2,3-dimethyloctane and its structural isomers. Due to a lack of available experimental data for this compound, this document focuses on a comparison with its isomers for which physical properties have been documented. This information is crucial for researchers and professionals in drug development and chemical synthesis, where understanding the physical characteristics of a compound is essential for process design, purification, and formulation.
Data Presentation: Physical Properties of C12H26 Isomers
A comprehensive literature search revealed a scarcity of experimentally determined physical properties for this compound. To provide a useful comparative framework, the following table summarizes the available data for other C12H26 isomers. Dodecane is a straight-chain alkane, while the others are branched, which influences their physical properties.[1] Generally, increased branching leads to a lower boiling point due to reduced surface area and weaker van der Waals forces.[2][3][4]
| Compound Name | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (n_D) | Source(s) |
| This compound | 62184-00-3 | Data Not Available | Data Not Available | Data Not Available | |
| n-Dodecane | 112-40-3 | 215-217 | 0.75 (at 25°C) | 1.421 (at 20°C) | [5][6] |
| 2,3,4-Trimethylnonane (B15455513) | 62184-56-9 | 200 | 0.7612 | 1.4261 | [7] |
| 5-Propylnonane | 998-35-6 | 197 | 0.7511 | 1.4217 | [8] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of liquid alkanes.
1. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For alkanes, this is a key indicator of molecular size and branching.
-
Distillation Method: A common and accurate method involves the distillation of the compound. The liquid is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. This is typically measured at atmospheric pressure.
-
Thiele Tube Method: For smaller sample volumes, a Thiele tube apparatus is often employed. A small amount of the liquid is heated in a tube along with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary and then ceases upon slight cooling is recorded as the boiling point.
-
Ebulliometer: This specialized instrument is designed for precise boiling point measurements. It works by measuring the temperature of a boiling liquid while it is in equilibrium with its vapor.
2. Density Measurement
Density is the mass per unit volume of a substance and is influenced by molecular packing.
-
Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer. The temperature of the sample must be carefully controlled and recorded.
-
Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample liquid. The frequency of vibration is directly related to the density of the liquid. This method is fast, accurate, and requires only a small sample volume.[9]
3. Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.
-
Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the sample are placed between two prisms. Light is passed through the sample, and the angle of refraction is measured. The instrument is calibrated and typically uses the sodium D-line (589 nm) as the light source. The temperature is controlled by a circulating water bath. The refractive index is read directly from a scale on the instrument.[10]
Mandatory Visualization
The following diagram illustrates the conceptual relationship between the molecular structure of an alkane and its key physical properties. Increased branching generally leads to a decrease in boiling point and can affect density and refractive index due to changes in molecular packing and polarizability.
References
- 1. Dodecane - Wikipedia [en.wikipedia.org]
- 2. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]
- 6. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2,3,4-trimethylnonane [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Ethyl-2,3-dimethyloctane: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential safety and logistical information for the proper disposal of 4-Ethyl-2,3-dimethyloctane, a flammable liquid hydrocarbon. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively and responsibly.
Essential Safety and Disposal Procedures
As a flammable liquid, this compound must be treated as hazardous waste. Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to fires, explosions, and environmental contamination. Adherence to federal, state, and local regulations is mandatory.
Key Operational Steps for Disposal:
-
Waste Collection:
-
Collect all waste this compound in a designated, properly labeled, and chemically compatible container.
-
The container must be in good condition and have a secure, tight-fitting lid to prevent leaks and the release of flammable vapors.
-
Do not mix with other waste types, particularly oxidizing agents or corrosive materials, to avoid dangerous chemical reactions.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a well-ventilated, designated hazardous waste accumulation area.
-
The storage area should be away from sources of ignition such as open flames, hot surfaces, and sparks.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Engage a licensed and reputable hazardous waste disposal company for the final transport and disposal of the chemical.
-
Provide the disposal company with accurate information about the waste stream to ensure it is handled and treated appropriately, which will likely involve incineration at a permitted facility.
-
Quantitative Data
| Property | Value (for n-Dodecane) | Significance for Disposal |
| Molecular Formula | C12H26 | Identifies the substance as a hydrocarbon. |
| Molecular Weight | 170.33 g/mol | Relevant for chemical calculations. |
| Flash Point | ~ 74 °C (165 °F)[1] | Classifies the substance as a flammable liquid, requiring careful handling away from ignition sources. |
| Boiling Point | ~ 216 °C (421 °F) | Indicates the temperature at which it becomes a vapor, which is a key parameter for incineration. |
Note: The properties of branched-chain isomers may vary slightly from their straight-chain counterparts.
Experimental Protocols
The recommended disposal method for this compound is high-temperature incineration. This process is conducted in a specialized hazardous waste incinerator that operates at temperatures sufficient to ensure complete combustion of the hydrocarbon into less hazardous components, primarily carbon dioxide and water. The operational parameters of the incinerator, including temperature, residence time, and emissions control, are strictly regulated to ensure environmental protection.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Ethyl-2,3-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 4-Ethyl-2,3-dimethyloctane (CAS No: 62184-00-3). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield | Must be worn at all times to protect against splashes and vapors. Vapors from flammable liquids can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Select gloves that are resistant to organic solvents. Ensure proper fit to prevent chemical penetration.[2] |
| Skin and Body Protection | Flame-resistant lab coat or overalls | Provides a barrier against accidental spills and splashes.[3] |
| Respiratory Protection | Use in a well-ventilated area. A respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or for spill response. | To prevent inhalation of vapors, which may cause respiratory irritation.[1] |
| Foot Protection | Closed-toe shoes, preferably safety boots | Protects feet from spills and potential impact.[3] |
Safe Handling and Operational Protocols
Strict adherence to the following operational plan is crucial for minimizing risks associated with the handling of this compound.
2.1. Engineering Controls:
-
Ventilation: All handling procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] This reduces the concentration of flammable vapors.
-
Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, hot surfaces, and sparks.[4][5] Use only non-sparking tools and explosion-proof equipment.[1][6][7]
-
Grounding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.[1]
2.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that a spill kit is readily accessible.
-
Dispensing: When transferring the liquid, use appropriate and well-maintained equipment to minimize splashes and vapor release.[5] Keep containers tightly closed when not in use.[4]
-
Heating: If heating is required, use intrinsically safe heating equipment. Avoid open flames.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly. Decontaminate work surfaces.
Spill Response and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
3.1. Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Increase ventilation to the area.
-
Contain: Contain the spill using absorbent materials from a spill kit.[5] Do not use water, as it may spread the flammable liquid.[5]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent.
3.2. Disposal Plan:
-
Waste Collection: Collect all waste materials containing this compound (including contaminated absorbents and disposable PPE) in a designated, labeled, and sealed container.
-
Storage: Store waste containers in a well-ventilated area, away from ignition sources, pending disposal.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations. Do not dispose of it down the drain.
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 4. Safety Meeting: Handling of Flammable Liquids - Safe At Work California [qa1.safeatworkca.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
